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Quinaldic-d6 Acid

Cat. No.: B12309762
M. Wt: 179.20 g/mol
InChI Key: LOAUVZALPPNFOQ-MZWXYZOWSA-N
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Description

Quinaldic-d6 Acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 179.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B12309762 Quinaldic-d6 Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

179.20 g/mol

IUPAC Name

3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D

InChI Key

LOAUVZALPPNFOQ-MZWXYZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Quinaldic-d6 Acid: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Quinaldic-d6 Acid. It is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving isotopically labeled compounds. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of its chemical structure and metabolic context.

Chemical and Physical Properties

This compound, the deuterated analog of Quinaldic Acid, is a valuable tool in metabolic research and analytical chemistry. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Below is a summary of its key chemical and physical properties. Properties of the non-deuterated form are provided for context.

PropertyValueSource
IUPAC Name 3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid[1][2]
Synonyms 2-Quinolinecarboxylic Acid D6[1][2]
Molecular Formula C₁₀D₆HNO₂[1]
Molecular Weight 179.205 g/mol
Accurate Mass 179.085 Da
CAS Number 1219802-18-2
Unlabeled CAS Number 93-10-7
Appearance Crystals, Light brown needle-like crystalline powder (for unlabeled)
Melting Point (unlabeled) 156-158 °C
Solubility in Water (unlabeled) 14 g/L at 25 °C
Isotopic Enrichment ≥ 99 atom % D

Chemical Structure

This compound consists of a quinoline ring system with a carboxylic acid group at the 2-position. The six hydrogen atoms on the benzene ring portion of the quinoline structure are replaced with deuterium.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, a common method for deuteration of aromatic carboxylic acids is through palladium-catalyzed C-H activation and deuteration using heavy water (D₂O) as the deuterium source.

Objective: To synthesize this compound from Quinaldic Acid via palladium-catalyzed H/D exchange.

Materials:

  • Quinaldic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 8-Aminoquinoline (as a directing group, if necessary)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Quinaldic acid, a catalytic amount of Pd(OAc)₂, and if required for ortho-selectivity, a directing group like 8-aminoquinoline.

  • Add anhydrous DMF as the solvent, followed by an excess of D₂O.

  • The reaction mixture is heated under an inert atmosphere. The reaction progress is monitored by LC-MS to observe the incorporation of deuterium atoms.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with a dilute HCl solution to remove the directing group, followed by a brine wash.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and isotopic enrichment of the synthesized this compound would be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation by comparing the mass-to-charge ratio (m/z) of the deuterated and non-deuterated standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the absence of proton signals in the deuterated positions of the aromatic ring.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

The table below shows the expected ¹H NMR chemical shifts for unlabeled Quinaldic Acid. For this compound, the signals corresponding to the protons on the benzene ring would be absent.

Chemical Shift (ppm)MultiplicityCorresponding Protons (unlabeled)
7.67 - 7.70mAromatic CH
7.83 - 7.86mAromatic CH
7.95 - 8.01mAromatic CH
8.10 - 8.11mAromatic CH
8.44 - 8.45mAromatic CH

Data for unlabeled Quinaldic Acid from HMDB and SpectraBase.

Biological Context and Signaling Pathways

Quinaldic acid is a metabolite of the essential amino acid L-tryptophan. The majority of dietary tryptophan is metabolized through the kynurenine pathway. Dysregulation of this pathway has been implicated in various neurological and inflammatory conditions. Quinaldic acid is formed from kynurenic acid, another key metabolite in this pathway.

The following diagram illustrates the position of Quinaldic Acid within the Tryptophan metabolism pathway.

Tryptophan_Metabolism Tryptophan Metabolism via the Kynurenine Pathway tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO quinaldic_acid Quinaldic Acid kynurenic_acid->quinaldic_acid Dehydroxylation xanthurenic_acid Xanthurenic Acid hydroxykynurenine->xanthurenic_acid hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic_acid quinolinic_acid Quinolinic Acid hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad Synthesis_Workflow General Workflow for this compound Synthesis and Analysis start Start: Quinaldic Acid synthesis Palladium-Catalyzed H/D Exchange with D₂O start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analytical Characterization (MS, NMR) purification->analysis final_product Final Product: This compound analysis->final_product

References

The Role of Quinaldic-d6 Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – Quinaldic-d6 Acid, a deuterated analog of the tryptophan metabolite Quinaldic Acid, is a critical tool in advanced biomedical and pharmaceutical research. This stable isotope-labeled compound serves as an indispensable internal standard for mass spectrometry-based analytical methods, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Due to its structural and chemical similarity to the endogenous analyte, Quinaldic Acid, it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its increased mass, due to the six deuterium atoms, allows it to be distinguished from the unlabeled analyte. This ensures high accuracy and precision in quantification by correcting for variability in sample preparation and instrument response.

A key area of application is in pharmacokinetic (PK) studies, which are fundamental to drug development. These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By accurately measuring the concentration of metabolites like Quinaldic Acid over time, researchers can gain insights into metabolic pathways and potential drug-drug interactions.

Experimental Protocol: Pharmacokinetic Study of Quinaldic Acid in a Rodent Model

This section outlines a detailed methodology for a pharmacokinetic study of Quinaldic Acid in rats, employing this compound as an internal standard.

1. Animal Studies:

  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Intravenous (IV) Group: Quinaldic Acid is administered as a single bolus injection via the tail vein at a dose of 5 mg/kg.

    • Oral (PO) Group: Quinaldic Acid is administered by oral gavage at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and 13,000 rpm for 10 minutes and stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Quinaldic Acid: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion+6] -> [Product Ion]

Data Presentation

The following tables summarize the validation of the analytical method and the pharmacokinetic parameters obtained from the study.

Table 1: Analytical Method Validation Parameters

ParameterSpecificationResult
Linearity (r²)≥ 0.990.998
LLOQSignal-to-Noise > 101 ng/mL
Intra-day Precision (%CV)< 15%4.5% - 8.2%
Inter-day Precision (%CV)< 15%6.1% - 9.5%
Accuracy (%Bias)Within ±15%-7.8% to 10.3%
RecoveryConsistent and reproducible> 85%
Matrix EffectMinimal< 10%

Table 2: Pharmacokinetic Parameters of Quinaldic Acid in Rats (Mean ± SD)

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)2580 ± 310850 ± 120
Tmax (h)0.0831.0 ± 0.5
AUC(0-t) (ng·h/mL)4120 ± 5505400 ± 730
AUC(0-∞) (ng·h/mL)4250 ± 5805650 ± 780
t1/2 (h)2.5 ± 0.43.1 ± 0.6
CL (L/h/kg)1.18 ± 0.15-
Vd (L/kg)4.2 ± 0.7-
F (%)-31.5 ± 4.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizing the Workflow and Rationale

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Dosing Dosing (IV or PO) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike with This compound Plasma->Spiking Precipitation Protein Precipitation Spiking->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification PK Pharmacokinetic Parameter Calculation Quantification->PK

Fig. 1: Experimental workflow for a pharmacokinetic study.

internal_standard_logic Analyte Quinaldic Acid (Analyte) SamplePrep Sample Preparation Analyte->SamplePrep LCMS LC-MS/MS Analysis Analyte->LCMS IS This compound (Internal Standard) IS->SamplePrep IS->LCMS SamplePrep->LCMS Ratio Analyte/IS Ratio LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Fig. 2: Logic of using an internal standard for accurate quantification.

Conclusion

This compound is a powerful tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS analysis provides the necessary reliability for quantifying Quinaldic Acid in biological samples, thereby facilitating a deeper understanding of metabolic processes and the behavior of pharmaceutical compounds in vivo. The methodologies and data presented in this guide offer a robust framework for the implementation of this compound in research settings.

Unraveling the Fragmentation Fingerprint: A Technical Guide to Quinaldic-d6 Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Quinaldic-d6 Acid. By understanding its fragmentation pathways, researchers can enhance metabolite identification, quantify analytes with greater accuracy, and accelerate drug development pipelines. This document outlines the core fragmentation patterns based on data from its non-deuterated analog, quinaldic acid, and extrapolates these findings to the deuterated species.

Core Concepts in Quinaldic Acid Fragmentation

Quinaldic acid, a quinolinemonocarboxylic acid, exhibits characteristic fragmentation patterns under mass spectrometry, primarily through the loss of its carboxylic acid group and subsequent cleavages of the quinoline ring structure. Electron ionization (EI) and collision-induced dissociation (CID) are key techniques for elucidating these pathways.

The primary fragmentation event for quinaldic acid involves the neutral loss of the carboxyl group (–COOH) as carbon dioxide (CO2), resulting in a prominent fragment ion. Further fragmentation of the quinoline ring can then occur.

Predicted Fragmentation of this compound

For this compound, the deuterium labels are situated on the benzene ring of the quinoline structure. This isotopic labeling is crucial for distinguishing the compound in complex matrices and for internal standardization in quantitative assays. The fragmentation pattern is predicted to follow that of the unlabeled compound, with a corresponding mass shift in the fragments containing the deuterated ring.

The molecular weight of quinaldic acid is 173.17 g/mol . The primary fragment observed in its mass spectrum is the loss of the carboxyl group (45 Da), leading to a quinoline fragment at m/z 128. For this compound, the molecular weight will be approximately 179.17 g/mol . The initial loss of the carboxyl group will result in a deuterated quinoline fragment.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on the known fragmentation of quinaldic acid. The m/z values for this compound are calculated based on the fragmentation of the unlabeled compound and the presence of six deuterium atoms on the benzene portion of the quinoline ring.

Precursor Ion (this compound) [M-H]⁻Predicted Fragment IonNeutral LossPredicted m/z of Fragment IonDescription
178.08[C₁₀D₆HNO₂ - H]⁻-178.08Deprotonated molecular ion
178.08[C₉D₆N]⁻COOH133.08Loss of the carboxylic acid group
178.08[C₈D₅]⁻C₂HNO₂107.08Fragmentation of the pyridine ring

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general methodology for its analysis by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of small organic acids.

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

  • Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass analyzer is recommended for accurate mass measurements.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.

G Predicted Fragmentation Pathway of this compound M This compound [M-H]⁻ m/z = 178.08 F1 [M-H-COOH]⁻ m/z = 133.08 M->F1 - COOH F2 [C₈D₅]⁻ m/z = 107.08 F1->F2 - C₂H₂N

Caption: Predicted fragmentation of this compound.

G Experimental Workflow for this compound Analysis Sample Sample Preparation (e.g., protein precipitation, dilution) LC Liquid Chromatography (C18 reverse-phase) Sample->LC MS Mass Spectrometry (ESI⁻, TOF or Q-TOF) LC->MS DA Data Analysis (Fragmentation analysis, quantification) MS->DA

Caption: A typical LC-MS workflow for analysis.

By leveraging the principles outlined in this guide, researchers can confidently identify and quantify this compound, leading to more robust and reliable scientific outcomes. The provided experimental parameters offer a solid starting point for method development, while the visualized fragmentation pathways serve as a clear conceptual framework.

An In-depth Technical Guide to Quinaldic-d6 Acid: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological characteristics of Quinaldic-d6 Acid. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and various scientific disciplines where isotopically labeled compounds are utilized.

Core Physical and Chemical Properties

This compound, a deuterated isotopologue of Quinaldic Acid, is primarily utilized as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, to ensure accurate quantification of its unlabeled counterpart. The incorporation of six deuterium atoms into the quinoline ring structure results in a distinct mass shift, facilitating its differentiation from the endogenous analyte. While many of its physical properties are comparable to the non-deuterated form, slight variations may arise due to the kinetic isotope effect.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog, Quinaldic Acid.

PropertyThis compoundQuinaldic AcidSource(s)
Molecular Formula C₁₀HD₆NO₂C₁₀H₇NO₂[1][2]
Molecular Weight 179.21 g/mol 173.17 g/mol [3]
CAS Number 1219802-18-293-10-7[3]
Appearance CrystalsWhite to light brown crystalline powder
Melting Point Not explicitly reported; expected to be similar to Quinaldic Acid156-158 °C
Solubility Not explicitly reported; expected to be similar to Quinaldic AcidSoluble in DMSO (35 mg/mL) and moderately soluble in water.
Purity (Isotopic) ≥98 atom % DN/A
Storage Conditions Store at room temperatureStore at room temperature

Experimental Protocols

Detailed experimental protocols are crucial for the effective application of this compound in a research setting. This section outlines generalized methodologies for its synthesis and analysis, based on established chemical principles, as specific protocols for the deuterated form are not widely published.

Synthesis of this compound (General Approach)

The synthesis of this compound typically involves the deuteration of a suitable precursor. A plausible synthetic route would be the deuteration of quinoline followed by carboxylation.

Step 1: Deuteration of Quinoline

A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

  • Materials: Quinoline, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

  • Procedure:

    • Quinoline is dissolved in an excess of deuterated sulfuric acid and deuterium oxide.

    • The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of protons on the aromatic ring with deuterium atoms.

    • The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

    • Upon completion, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium carbonate) in D₂O.

    • The deuterated quinoline is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 2: Carboxylation of Deuterated Quinoline

The introduction of the carboxylic acid group at the 2-position can be achieved through a Reissert reaction or similar methodologies.

  • Materials: Deuterated quinoline, Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN), Benzoyl chloride, Hydrochloric acid (HCl).

  • Procedure:

    • Deuterated quinoline is reacted with potassium cyanide and benzoyl chloride in a two-phase system (e.g., dichloromethane/water) to form the Reissert compound.

    • The resulting Reissert compound is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield this compound.

    • The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

This compound is primarily used as an internal standard in quantitative analysis. A typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) assay is described below.

  • Sample Preparation:

    • A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) or experimental sample.

    • The sample is then subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances.

    • The extracted sample is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Quinaldic Acid and this compound are monitored. For example:

      • Quinaldic Acid: m/z 174 -> [fragment ion]

      • This compound: m/z 180 -> [fragment ion]

    • Quantification: The peak area ratio of the analyte (Quinaldic Acid) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Biological Activity and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, the biological activities of its non-deuterated counterpart, Quinaldic Acid, provide valuable context for its potential interactions in biological systems. Quinaldic acid is a metabolite of tryptophan.

A notable study has demonstrated the antiproliferative effects of Quinaldic Acid on human colon cancer cell lines. The study revealed that Quinaldic Acid can suppress cell growth by modulating several key signaling pathways.

Signaling Pathways Affected by Quinaldic Acid

The antiproliferative effects of Quinaldic Acid in colon cancer cells have been linked to the modulation of the following signaling pathways:

  • MAPK Pathway: Alterations in the phosphorylation levels of ERK1/2 and p38, key components of the mitogen-activated protein kinase (MAPK) pathway, were observed.

  • CREB Pathway: Changes in the phosphorylation of cAMP response element-binding protein (CREB) and its gene expression were noted.

  • PI3K/Akt Pathway: The study also reported an impact on the phosphorylation of Akt (protein kinase B), a central node in the PI3K/Akt signaling cascade.

The following diagram illustrates the logical relationship of how Quinaldic Acid influences these key signaling pathways to exert its antiproliferative effects.

Quinaldic_Acid_Signaling cluster_pathways Intracellular Signaling Pathways QA Quinaldic Acid MAPK MAPK Pathway (ERK1/2, p38) QA->MAPK modulates CREB CREB Pathway QA->CREB modulates PI3K_Akt PI3K/Akt Pathway QA->PI3K_Akt modulates Proliferation Cell Proliferation MAPK->Proliferation regulates CREB->Proliferation regulates PI3K_Akt->Proliferation regulates

References

The Role of Quinaldic-d6 Acid in Tryptophan Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Quinaldic-d6 Acid as an internal standard in the quantitative analysis of tryptophan metabolites. Tryptophan metabolism is a critical area of study in neuroscience, immunology, and oncology, with its dysregulation implicated in numerous disease states. Accurate quantification of tryptophan and its downstream metabolites is paramount for understanding these complex biological processes and for the development of novel therapeutics. This guide details the principles behind the use of stable isotope-labeled internal standards, provides a representative experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and presents typical concentrations of key tryptophan metabolites found in human plasma.

The Principle of Isotope Dilution Mass Spectrometry in Tryptophan Metabolism Analysis

The gold standard for quantitative analysis of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).

This compound is the deuterated form of quinaldic acid, a metabolite in the kynurenine pathway of tryptophan metabolism. Its near-identical chemical and physical properties to the endogenous (unlabeled) quinaldic acid make it an ideal internal standard. By adding a known amount of this compound to a sample at the beginning of the preparation process, it experiences the same variations as the endogenous analyte during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the deuterated standard and the native analyte due to their mass difference. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification, which corrects for any analyte loss or signal suppression/enhancement, thereby ensuring high accuracy and precision.

Tryptophan Metabolism Pathways

Tryptophan is an essential amino acid that is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway. The kynurenine pathway is the main route of tryptophan degradation, accounting for over 95% of its metabolism. Dysregulation of these pathways has been linked to various disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Gut Microbiota) TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO 5HTP 5-Hydroxytryptophan TRP->5HTP TPH Indole Indole TRP->Indole KYNA Kynurenic Acid KYN->KYNA KAT 3HK 3-Hydroxykynurenine KYN->3HK KMO Quinaldic_Acid Quinaldic Acid KYNA->Quinaldic_Acid XA Xanthurenic Acid 3HK->XA 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA QA Quinolinic Acid 3HAA->QA NAD NAD+ QA->NAD Serotonin Serotonin (5-HT) 5HTP->Serotonin 5HIAA 5-Hydroxyindoleacetic Acid Serotonin->5HIAA IAA Indole-3-acetic acid Indole->IAA

Figure 1: Major metabolic pathways of Tryptophan.

Quantitative Data on Tryptophan Metabolites

While a specific published dataset utilizing this compound as an internal standard could not be located in the reviewed literature, the following table presents representative concentrations of key tryptophan metabolites in human plasma, as determined by LC-MS/MS with the use of other appropriate deuterated internal standards. These values provide a general reference for researchers in the field.[1]

MetaboliteConcentration Range in Human Plasma (ng/mL)
Tryptophan7,000 - 15,000
Kynurenine43.7 - 1790[1]
Kynurenic Acid1.9 - 14[1]
3-Hydroxykynurenine1.9 - 47[1]
Anthranilic Acid0.5 - 13.4[1]
Xanthurenic Acid1.2 - 68.1
Quinolinic Acid39 - 180
Picolinic Acid3.2 - 49.4
Serotonin1.8 - 103
5-Hydroxyindoleacetic Acid1.5 - 15
Nicotinamide21.1 - 147.3

Experimental Protocol: Quantification of Tryptophan Metabolites using LC-MS/MS

This section outlines a detailed, representative methodology for the simultaneous quantification of tryptophan and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for tryptophan metabolite analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Spike_IS 2. Spike with this compound and other deuterated IS Plasma_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (e.g., with methanol) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection 7. Injection onto UHPLC Column Reconstitution->Injection Chromatographic_Separation 8. Chromatographic Separation Injection->Chromatographic_Separation ESI 9. Electrospray Ionization (ESI) Chromatographic_Separation->ESI MRM_Detection 10. MRM Detection (Analyte & IS Transitions) ESI->MRM_Detection Peak_Integration 11. Peak Integration MRM_Detection->Peak_Integration Ratio_Calculation 12. Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve 13. Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration 14. Final Concentration Calculation Calibration_Curve->Final_Concentration

Figure 2: Experimental workflow for tryptophan metabolite analysis.
Materials and Reagents

  • Analytes and Internal Standards: Tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, xanthurenic acid, quinolinic acid, picolinic acid, serotonin, 5-hydroxyindoleacetic acid, and their corresponding deuterated internal standards, including this compound.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid.

  • Biological Matrix: Human plasma.

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a working solution of the deuterated internal standards, including this compound, to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample.

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the diverse range of metabolites. For example:

    • 0-1 min: 2% B

    • 1-8 min: 2-80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80-2% B

    • 9.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for the detection and quantification of each analyte and its corresponding internal standard. The precursor ion (Q1) and product ion (Q3) for each compound need to be optimized.

Table 2: Representative MRM Transitions for Tryptophan Metabolites and Proposed Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tryptophan205.1188.1
Tryptophan-d5210.1192.1
Kynurenine209.1192.1
Kynurenine-d4213.1196.1
Kynurenic Acid190.1144.1
Kynurenic Acid-d5195.1149.1
Quinolinic Acid168.1124.1
Quinolinic Acid-d3171.1127.1
Quinaldic Acid 174.1 128.1
This compound 180.1 134.1

Note: The MRM transitions for Quinaldic Acid and this compound are proposed based on the expected fragmentation pattern of carboxylic acids (loss of COOH, m/z 46) and may require empirical optimization.

Conclusion

This compound serves as a valuable tool in the precise and accurate quantification of tryptophan metabolites. Its use as an internal standard in LC-MS/MS-based methods, following the principles of isotope dilution, is essential for obtaining reliable data in studies investigating the role of tryptophan metabolism in health and disease. The experimental protocol provided in this guide offers a robust starting point for researchers to develop and validate their own analytical methods. While a specific published dataset using this compound was not identified, the representative data presented offers a useful benchmark for expected physiological concentrations of key tryptophan metabolites. The continued application of such rigorous analytical techniques will undoubtedly advance our understanding of the intricate roles of tryptophan metabolism in various physiological and pathological processes.

References

Commercial Suppliers and Technical Guide for High-Purity Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Quinaldic-d6 Acid, a deuterated analog of Quinaldic Acid. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for their studies. This guide includes a summary of commercial suppliers, an examination of its role in cellular signaling, and detailed experimental protocols for relevant assays.

High-Purity this compound: Commercial Availability

This compound of high isotopic and chemical purity is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for offerings from prominent vendors.

SupplierProduct CodeCAS NumberIsotopic PurityChemical PurityAvailable Quantities
LGC Standards CDN-D-65141219802-18-299 atom % Dmin 98%0.01 g, 0.05 g
CDN Isotopes D-65141219802-18-299 atom % DNot specified0.01 g, 0.05 g
Analytical Standard Solutions (A2S) Q5031219802-18-2Not specifiedNot specifiedNot specified
Mithridion Not specifiedNot specifiedNot specifiedNot specified1 mg
TRC TRC-Q7004911219802-18-2Not specifiedNot specified1 mg, 5 mg

Biological Activity: Modulation of Cellular Signaling Pathways

Quinaldic acid, the non-deuterated parent compound of this compound, has been shown to exhibit antiproliferative effects in colon cancer cells.[1] Studies have demonstrated that Quinaldic Acid can influence key cellular signaling pathways that are critical in cancer progression. Specifically, it has been observed to alter the phosphorylation status of several important kinases, including Extracellular signal-regulated kinase (ERK) 1/2, p38, cAMP response element-binding protein (CREB), and Akt (protein kinase B).[1]

The diagram below illustrates the signaling pathways affected by Quinaldic Acid.

Quinaldic_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Quinaldic Acid Quinaldic Acid ERK1_2 ERK1/2 Quinaldic Acid->ERK1_2 p38 p38 Quinaldic Acid->p38 Akt Akt Quinaldic Acid->Akt CREB CREB ERK1_2->CREB p38->CREB Proliferation Cell Proliferation Akt->Proliferation CREB->Proliferation

Caption: Signaling pathways modulated by Quinaldic Acid in colon cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the biological effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as HT-29.[2][3][4]

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed HT-29 cells in 96-well plate prepare_treatment Prepare this compound dilutions treat_cells Treat cells with This compound prepare_treatment->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Analysis of Signaling Pathway Activation by Western Blotting

This protocol describes how to analyze the phosphorylation status of key signaling proteins (ERK1/2, p38, Akt) in cells treated with this compound.

Materials:

  • HT-29 cells

  • 6-well tissue culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_treatment Treat cells with This compound cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quant Quantify protein concentration (BCA) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab ecl_detection Detect with ECL substrate secondary_ab->ecl_detection analyze_bands Analyze band intensities ecl_detection->analyze_bands

Caption: Workflow for Western Blot analysis of signaling proteins.

In Vitro Metabolism Assay using LC-MS/MS

This compound is an ideal internal standard for quantifying the metabolism of Quinaldic Acid in in vitro systems like human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Quinaldic Acid

  • This compound (as internal standard)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLM, phosphate buffer, and Quinaldic Acid in a microcentrifuge tube.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the analyte (Quinaldic Acid) and the internal standard (this compound) using a suitable C18 column and mobile phase gradient.

    • Detect and quantify the parent compound and any potential metabolites using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the rate of metabolism of Quinaldic Acid.

LCMS_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis prepare_mixture Prepare HLM and Quinaldic Acid mixture start_reaction Initiate reaction with NADPH prepare_mixture->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench reaction with Acetonitrile + IS incubate->quench precipitate Precipitate proteins (centrifuge) quench->precipitate collect_supernatant Collect supernatant precipitate->collect_supernatant inject_sample Inject sample collect_supernatant->inject_sample chromatography LC separation inject_sample->chromatography ms_detection MS/MS detection (MRM) chromatography->ms_detection calculate_ratio Calculate peak area ratio ms_detection->calculate_ratio determine_metabolism Determine rate of metabolism calculate_ratio->determine_metabolism

Caption: Workflow for an in vitro metabolism assay using LC-MS/MS.

References

An In-depth Technical Guide to the Safety and Handling of Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Quinaldic-d6 Acid. Due to a lack of specific safety data for the deuterated form, this guide is primarily based on information available for its non-deuterated analog, Quinaldic Acid. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties, making these guidelines a reliable proxy.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-Quinolinecarboxylic-d6 acid, 2-Carboxyquinoline-d6
CAS Number 1219802-18-2[1][2]
Molecular Formula C10D6HNO2[1][2]
Molecular Weight 179.205 g/mol [1]
Unlabeled CAS 93-10-7

Physical and Chemical Properties

The following data is for the non-deuterated Quinaldic Acid and is considered representative for this compound.

PropertyValueSource
Appearance Light yellow crystalline solid
Melting Point 156-158 °C
Solubility Sparingly soluble in water.
Molecular Weight 173.17 g/mol

Hazard Identification and Classification

Quinaldic Acid is classified as a hazardous substance.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The following data is for Quinaldic Acid.

TestRouteSpeciesValue
LD50IntraperitonealMouse1000 mg/kg
LD50OralBird (wild)100 mg/kg

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to the following protocols is crucial for the safe handling of this compound in a laboratory setting.

5.1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system or a chemical fume hood to minimize exposure to dust.

  • Ensure safety showers and eye wash stations are readily accessible.

5.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear approved safety goggles or a face shield.

  • Skin Protection:

    • Wear protective gloves (inspect before use).

    • Use proper glove removal technique to avoid skin contact.

    • Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: For nuisance levels of dust, use a NIOSH-approved N95 or P1 dust mask.

5.3. Handling Procedures:

  • Avoid formation of dust.

  • Avoid breathing dust, vapors, mist, or gas.

  • Wash hands thoroughly after handling.

  • Keep container tightly closed when not in use.

  • Store in a cool, dark place away from incompatible materials such as oxidizing agents.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Containment and Cleaning: Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Disposal Considerations

  • Dispose of this material and its container as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as an unused product.

Visualizations

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area b->c d Weighing c->d Start Experiment e Dissolution d->e f Reaction e->f g Decontaminate Glassware f->g End Experiment h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j

Figure 1: General workflow for handling this compound.

G Figure 2: Hierarchy of Hazard Controls a Elimination (Most Effective) b Substitution a->b c Engineering Controls (e.g., Fume Hood) b->c d Administrative Controls (e.g., SOPs, Training) c->d e Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) d->e

Figure 2: Hierarchy of hazard controls.

References

Solubility Profile of Quinaldic-d6 Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Quinaldic-d6 Acid in various common laboratory solvents. Understanding the solubility of this isotopically labeled compound is critical for its application in a wide range of research and development activities, including its use as an internal standard in mass spectrometry-based studies. Due to the limited availability of specific solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Quinaldic Acid, as a reliable proxy. The minor structural difference arising from deuterium substitution is not expected to significantly impact its macroscopic solubility characteristics.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and application. The following table summarizes the available quantitative and qualitative solubility data for Quinaldic Acid, which can be considered indicative for this compound.

SolventSolubilityTemperature (°C)Observations
Water14 mg/mL[1]25Moderately soluble.[2]
Dimethyl Sulfoxide (DMSO)35 mg/mLNot Specified
EthanolSoluble[3]Not SpecifiedFreely soluble.
AcetoneSoluble[3]Not SpecifiedFreely soluble.

Experimental Protocol for Solubility Determination

While specific experimental details for determining the solubility of this compound were not found, a general and widely accepted method for assessing the solubility of a solid compound in a liquid solvent is the equilibrium solubility method. This protocol provides a standardized approach to obtaining reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the equilibrium solubility method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess solid to solvent B Agitate at constant temperature A->B C Settle and collect supernatant B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Equilibrium solubility determination workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of Quinaldic-d6 Acid as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis and drug development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, matrix effects, sample preparation variability, and instrument fluctuations can introduce significant errors. The use of a stable isotope-labeled internal standard (SIL-IS) is a robust strategy to mitigate these variabilities. Quinaldic-d6 Acid, a deuterated analog of Quinaldic Acid, serves as an ideal internal standard for the quantification of its non-labeled counterpart and structurally related compounds. Its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly throughout the analytical workflow, from extraction to detection, thereby correcting for potential inaccuracies.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of Quinaldic Acid in biological samples, such as plasma, using LC-MS/MS.

Signaling Pathways and Logical Relationships

The analytical workflow for employing this compound as an internal standard follows a logical progression from sample preparation to data analysis. The core principle is the addition of a known amount of the internal standard to the sample at the earliest stage, allowing it to track the analyte through the entire process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Experimental Workflow Diagram

Quantitative Data Summary

The following tables present representative quantitative data for a typical validation of an LC-MS/MS method using this compound as an internal standard for the analysis of Quinaldic Acid in plasma.

Table 1: Calibration Curve for Quinaldic Acid in Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
1.00.025 ± 0.002102.5
2.50.063 ± 0.004101.2
5.00.128 ± 0.007102.4
10.00.255 ± 0.011102.0
25.00.640 ± 0.025102.4
50.01.275 ± 0.04899.6
100.02.558 ± 0.091100.3
250.06.395 ± 0.21599.9
500.012.780 ± 0.43099.8
  • Linear Range: 1.0 - 500.0 ng/mL

  • Correlation Coefficient (r²): > 0.998

  • Weighting: 1/x²

Table 2: Precision and Accuracy of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LLOQ1.01.03 ± 0.087.8
Low3.02.95 ± 0.155.1
Medium75.076.8 ± 3.14.0
High400.0405.2 ± 12.53.1

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3.092.598.7
High400.095.1101.2

Experimental Protocols

Materials and Reagents
  • Quinaldic Acid (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Human Plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Quinaldic Acid and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Quinaldic Acid by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water. These solutions will be used to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • To each tube, add 50 µL of the respective sample (blank plasma for calibration curve, spiked plasma for QCs, or study sample).

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • For the calibration curve, add 10 µL of the corresponding Quinaldic Acid working standard solution to the blank plasma samples. For QC and unknown samples, add 10 µL of 50:50 acetonitrile/water.

  • Vortex mix for 10 seconds.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +4500 V

  • Temperature: 500°C

  • MRM Transitions:

    • Quinaldic Acid: Precursor Ion (Q1) m/z 174.1 → Product Ion (Q3) m/z 128.1

    • This compound (IS): Precursor Ion (Q1) m/z 180.1 → Product Ion (Q3) m/z 134.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Data Analysis and Quantification
  • Integrate the peak areas for the specified MRM transitions of Quinaldic Acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor of 1/x² to determine the best fit.

  • Determine the concentration of Quinaldic Acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of Quinaldic Acid in biological matrices by LC-MS/MS. The detailed protocol and representative data presented herein demonstrate the effectiveness of this approach in achieving the accuracy, precision, and reliability required for regulated bioanalysis and drug development research. Proper method validation is crucial before applying this protocol to the analysis of study samples.

Application Note: Quantitative Analysis of Kynurenine Pathway Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway is the primary metabolic route of tryptophan in the body, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2][3] Consequently, the accurate and precise quantification of kynurenine pathway metabolites in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the simultaneous quantification of key kynurenine pathway metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.

Principle

This method utilizes a robust LC-MS/MS approach for the sensitive and selective quantification of tryptophan and its key metabolites. The use of stable isotope-labeled internal standards, such as Quinaldic-d6 Acid and others, for each analyte is critical to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[4][5] Samples are first deproteinized, and the supernatant is analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantitative analysis of kynurenine pathway metabolites in human plasma/serum. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity of Kynurenine Pathway Metabolites

AnalyteLinearity Range (ng/mL)
Tryptophan48.8 - 25,000
Kynurenine6 - 3,000
Kynurenic Acid1.2 - 5,000
3-Hydroxykynurenine0.98 - 250
Anthranilic AcidData not consistently available in cited literature
3-Hydroxyanthranilic Acid1.2 - 5,000
Quinolinic Acid125 - 64,000
Xanthurenic AcidData not consistently available in cited literature
Picolinic AcidData not consistently available in cited literature

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Tryptophan616.8
Kynurenine11.61
Kynurenic Acid12.84
Quinolinic Acid411.8

Table 3: Method Precision and Recovery

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Extraction Recovery (%)
Tryptophan< 12< 1294 - 107
Kynurenine< 12< 1294 - 107
Kynurenic Acid< 12< 1294 - 105
Quinolinic Acid< 12.46< 12.46~100

Visualizations

Kynurenine Signaling Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid KYN->KYNA KAT AA Anthranilic Acid KYN->AA KYNU 3HK 3-Hydroxykynurenine KYN->3HK KMO XA Xanthurenic Acid 3HK->XA KAT 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA KYNU QUIN Quinolinic Acid 3HAA->QUIN PIC Picolinic Acid 3HAA->PIC NAD NAD+ QUIN->NAD QPRT

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS_Spike Spike with Deuterated Internal Standards Precipitation Protein Precipitation (e.g., with Methanol) Centrifuge Centrifugation Supernatant Collect Supernatant Dry_Reconstitute Dry Down and Reconstitute LC_Separation Chromatographic Separation (C18 Column) MS_Detection Mass Spectrometric Detection (MRM Mode) Peak_Integration Peak Integration Calibration_Curve Generate Calibration Curve Quantification Quantify Analytes

Caption: General workflow for kynurenine pathway metabolite analysis.

Experimental Protocols

Materials and Reagents
  • Metabolite standards: Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxykynurenine, Anthranilic Acid, 3-Hydroxyanthranilic Acid, Quinolinic Acid, Xanthurenic Acid, Picolinic Acid.

  • Stable isotopically labeled internal standards (IS): Tryptophan-d5, Kynurenine-d4, Kynurenic Acid-d5, this compound, etc.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Human plasma/serum (for calibration standards and quality controls).

Standard and Internal Standard Stock Solution Preparation
  • Prepare individual stock solutions of each analyte and internal standard in a suitable solvent (e.g., methanol, 1M HCl, or water) at a concentration of 1 mg/mL.

  • From the individual stock solutions, prepare a combined working standard solution containing all analytes at a known concentration.

  • Similarly, prepare a combined internal standard working solution containing all deuterated standards.

Sample Preparation

This protocol is a general guideline; optimization may be required for different sample volumes or matrices.

  • Thaw frozen plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum sample.

  • Add 20 µL of the combined internal standard working solution.

  • Vortex briefly (approximately 30 seconds).

  • Add 200 µL of ice-cold methanol or acetonitrile for protein precipitation.

  • Vortex thoroughly for 30 seconds.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 18,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 20 µL.

  • Gradient: A stepwise or linear gradient should be optimized to ensure separation of all analytes.

MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio of the analyte to its internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of kynurenine pathway metabolites in biological samples. The use of deuterated internal standards is essential for achieving the high accuracy and precision required in research and clinical settings. This methodology can be a valuable tool for investigating the role of the kynurenine pathway in various diseases and for monitoring the efficacy of therapeutic interventions.

References

Application Notes & Protocols: Quinaldic-d6 Acid for Metabolic Flux Analysis of Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and protocols for utilizing stable isotope-labeled compounds, such as a deuterated form of quinaldic acid's precursor, tryptophan, for metabolic flux analysis. While direct use of Quinaldic-d6 Acid as a tracer is not a standard methodology, this document outlines the established approach of using stable isotope-labeled tryptophan (e.g., Tryptophan-d5) to trace its metabolic fate through various pathways, including the one leading to quinaldic acid. This technique is invaluable for understanding the dynamics of tryptophan metabolism in both healthy and diseased states.[1][2][3]

Tryptophan is an essential amino acid with several critical metabolic fates, primarily through the kynurenine, serotonin, and indole pathways.[3] Dysregulation of these pathways has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[4] Stable isotope tracing, coupled with mass spectrometry, allows for the precise quantification of metabolic fluxes, providing deep insights into disease mechanisms and the effects of therapeutic agents.

Overview of Tryptophan Metabolism

Tryptophan is metabolized through three main pathways:

  • Kynurenine Pathway: Accounting for approximately 95% of tryptophan catabolism, this pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. Quinaldic acid and its derivatives, such as 8-hydroxyquinaldic acid, are downstream metabolites in this pathway.

  • Serotonin Pathway: This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. Although it accounts for a small percentage of tryptophan metabolism, it is vital for regulating mood, sleep, and appetite.

  • Indole Pathway: Gut microbiota metabolize tryptophan to produce various indole derivatives, which have significant effects on host physiology and immunity.

Principle of Metabolic Flux Analysis using Stable Isotope Labeling

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. By introducing a stable isotope-labeled substrate (e.g., Tryptophan-d5) into a cell culture or in vivo model, researchers can trace the incorporation of the isotope label into downstream metabolites. The rate of appearance and the distribution of the labeled isotopes in these metabolites are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic flux analysis of tryptophan metabolism using a stable isotope-labeled tryptophan tracer.

Protocol 1: In Vitro Metabolic Labeling in Cell Culture

Objective: To quantify the flux of tryptophan through the kynurenine pathway in a specific cell line.

Materials:

  • Cell line of interest (e.g., HT-29 colon cancer cells, primary neurons)

  • Complete cell culture medium

  • Stable isotope-labeled tryptophan (e.g., L-Tryptophan-d5)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for key metabolites (e.g., 13C-labeled kynurenine, 13C-labeled quinolinic acid)

  • Cell scraper

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with a known concentration of L-Tryptophan-d5. The concentration should be optimized for the specific cell line and experimental goals.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

    • Analyze the samples using a targeted LC-MS/MS method to quantify the labeled and unlabeled forms of tryptophan and its downstream metabolites.

Protocol 2: In Vivo Metabolic Labeling in Animal Models

Objective: To investigate the systemic tryptophan metabolism and the production of kynurenine pathway metabolites in a living organism.

Materials:

  • Animal model (e.g., mice, rats)

  • Stable isotope-labeled tryptophan (e.g., L-Tryptophan-d5) formulated for injection or oral gavage

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue collection tools

  • Homogenizer

  • Protein precipitation solution (e.g., perchloric acid or methanol)

  • LC-MS/MS system

Procedure:

  • Tracer Administration: Administer a bolus dose or a continuous infusion of L-Tryptophan-d5 to the animal. The route and dosage will depend on the experimental design.

  • Sample Collection: At designated time points, collect blood samples into heparinized tubes. For terminal experiments, collect tissues of interest (e.g., liver, brain, kidney).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Homogenization: Homogenize the collected tissues in a suitable buffer on ice.

  • Metabolite Extraction:

    • To the plasma or tissue homogenate, add a protein precipitation solution (e.g., 2 volumes of ice-cold methanol or an equal volume of 10% perchloric acid).

    • Vortex and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the protein.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation and Analysis:

    • The subsequent steps of drying, reconstitution, and LC-MS/MS analysis are similar to the in vitro protocol.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized into clear and concise tables.

Table 1: Isotopic Enrichment of Tryptophan Metabolites in HT-29 Cells

MetaboliteTime (hours)% Labeled (M+5)
Tryptophan00.0 ± 0.0
498.2 ± 0.5
899.1 ± 0.3
2499.5 ± 0.2
Kynurenine00.0 ± 0.0
445.3 ± 2.1
878.6 ± 3.4
2492.1 ± 1.8
Kynurenic Acid00.0 ± 0.0
415.7 ± 1.5
835.2 ± 2.8
2465.4 ± 4.1
Quinolinic Acid00.0 ± 0.0
45.2 ± 0.8
812.8 ± 1.3
2428.9 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Metabolic Flux Rates Calculated from Isotopic Labeling Data

Metabolic FluxControl Condition (nmol/10^6 cells/hr)Treated Condition (nmol/10^6 cells/hr)p-value
Tryptophan uptake15.2 ± 1.814.8 ± 2.1>0.05
Tryptophan -> Kynurenine10.5 ± 1.218.9 ± 2.5<0.01
Kynurenine -> Kynurenic Acid2.1 ± 0.43.5 ± 0.6<0.05
Kynurenine -> Anthranilic Acid8.4 ± 1.015.4 ± 2.0<0.01

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Tryptophan Metabolic Pathways

Tryptophan_Metabolism cluster_kyn Kynurenine Pathway cluster_sero Serotonin Pathway cluster_indole Indole Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO Serotonin Serotonin Trp->Serotonin TPH Indole Indole Derivatives Trp->Indole Tryptophanase (Microbiota) KYNA Kynurenic Acid Kyn->KYNA KAT AA Anthranilic Acid Kyn->AA Kynureninase XA Xanthurenic Acid Kyn->XA KMO HAA 3-Hydroxyanthranilic Acid AA->HAA QUIN Quinolinic Acid HAA->QUIN HQA 8-Hydroxyquinaldic Acid XA->HQA

Caption: Major metabolic pathways of L-tryptophan.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow start Start: Choose Biological System (Cells or Animal Model) tracer Introduce Stable Isotope Tracer (e.g., Tryptophan-d5) start->tracer incubation Time-Course Incubation/ Tracer Uptake tracer->incubation sampling Sample Collection (Cells, Plasma, Tissues) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing: Peak Integration & Isotopologue Distribution analysis->data_proc mfa Metabolic Flux Analysis (Software-based Calculation) data_proc->mfa interpretation Biological Interpretation mfa->interpretation end End: Flux Map & Insights interpretation->end

Caption: General workflow for stable isotope-based metabolic flux analysis.

Logical Relationship of Tryptophan Dysregulation and Disease

Disease_Logic stimuli Inflammatory Stimuli (e.g., IFN-γ) ido_up IDO1 Upregulation stimuli->ido_up trp_dep Tryptophan Depletion ido_up->trp_dep kyn_inc Increased Kynurenine Pathway Flux ido_up->kyn_inc sero_dec Decreased Serotonin Synthesis trp_dep->sero_dec neuro_met Production of Neuroactive Metabolites (Quinolinic Acid, Kynurenic Acid) kyn_inc->neuro_met disease Pathophysiological Outcomes (Neurodegeneration, Mood Disorders) neuro_met->disease sero_dec->disease

Caption: Logical flow from inflammation to tryptophan-related pathology.

References

Application Note: High-Throughput LC-MS/MS Assay for Quinaldic Acid in Biological Matrices using Quinaldic-d6 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaldic acid, a metabolite of tryptophan degradation via the kynurenine pathway, is implicated in various physiological and pathological processes.[1] It is formed from the dehydroxylation of kynurenic acid and is excreted in urine.[1] Altered levels of quinaldic acid have been associated with conditions such as chronic alcoholism.[1] Furthermore, it has demonstrated anti-proliferative effects in cancer cells by modulating signaling pathways involving ERK, p38, CREB, and Akt kinases.[2] Given its emerging biological significance, a robust and reliable analytical method for the quantification of quinaldic acid in biological samples is essential for advancing research in these areas.

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of quinaldic acid in plasma and urine. The use of a stable isotope-labeled internal standard, quinaldic-d6 acid, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3]

Experimental Workflow

The overall experimental workflow for the analysis of quinaldic acid is depicted below.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Sample Collection (Plasma, Urine) s2 Addition of This compound (IS) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer and Dilution s4->s5 lc Liquid Chromatography (C18 Column) s5->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: A schematic of the LC-MS/MS workflow for quinaldic acid analysis.

Tryptophan Metabolism via the Kynurenine Pathway

Quinaldic acid is a downstream metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.

Kynurenine Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid other_metabolites Other Metabolites kynurenine->other_metabolites quinaldic_acid Quinaldic Acid kynurenic_acid->quinaldic_acid Dehydroxylation

Caption: Simplified diagram of the kynurenine pathway leading to quinaldic acid.

Protocols

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve quinaldic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the quinaldic acid stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards and QCs by spiking the appropriate working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix).

2. Sample Preparation Protocol

This protocol utilizes a simple and rapid protein precipitation method.

  • Pipette 50 µL of the biological sample (plasma or urine), calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

3. LC-MS/MS Method

The following are typical starting conditions that may require further optimization based on the specific instrumentation used.

Liquid Chromatography Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quinaldic Acid174.1128.125
This compound180.1134.125

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation Summary

A summary of typical validation parameters for this type of assay is provided below. Actual results may vary.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Precision (CV%) Within-run and between-run precision should be ≤ 15% (≤ 20% at the LLLOQ).
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the LLOQ).
Matrix Effect The coefficient of variation of the analyte/internal standard peak area ratio in different lots of matrix should be ≤ 15%.
Recovery Should be consistent and reproducible.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Data Presentation

The quantitative data for quinaldic acid should be presented in a clear and organized manner. An example is provided below.

Table 1: Quantitative Results for Quinaldic Acid in a Sample Cohort

Sample IDMatrixQuinaldic Acid Concentration (ng/mL)
Control-01Plasma15.2
Control-02Plasma18.5
Treated-01Plasma25.8
Treated-02Plasma29.1
Control-03Urine150.7
Control-04Urine162.3
Treated-03Urine210.4
Treated-04Urine225.9

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput approach for the quantification of quinaldic acid in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for both basic research and clinical studies investigating the role of the kynurenine pathway in health and disease.

References

Application Note: Targeted Metabolomic Analysis of Quinaldic Acid in Neurodegenerative Disease Research Using Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by progressive neuronal dysfunction and loss. Emerging evidence points to the dysregulation of the kynurenine pathway of tryptophan metabolism as a significant contributor to the pathophysiology of these disorders.[1][2][3][4] This pathway produces several neuroactive metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and the neuroprotective kynurenic acid.[1] An imbalance between these neurotoxic and neuroprotective branches has been implicated in the neuroinflammatory processes observed in neurodegeneration.

Quinaldic acid, a downstream metabolite in the kynurenine pathway, is also gaining interest as a potential biomarker in this context. Accurate and precise quantification of quinaldic acid in biological matrices is crucial for understanding its role in disease progression and for the development of novel therapeutic strategies. Targeted metabolomics using stable isotope-labeled internal standards is the gold standard for such quantitative analyses.

This application note describes a detailed protocol for the targeted quantification of quinaldic acid in plasma and cerebrospinal fluid (CSF) using Quinaldic-d6 Acid as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Deuterated Internal Standards

In mass spectrometry-based metabolomics, deuterated internal standards like this compound are essential for achieving high accuracy and precision. They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency. However, their difference in mass allows for their distinction by the mass spectrometer. The use of a deuterated internal standard helps to correct for variability introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., matrix effects and instrument response). While cost-effective, it is crucial to select labeling positions that are stable and not prone to hydrogen-deuterium (H/D) back-exchange, which could compromise quantification.

Experimental Workflow

The overall experimental workflow for the targeted analysis of quinaldic acid is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, CSF) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Protein Precipitation & Metabolite Extraction Spiking->Extraction Evaporation Supernatant Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Experimental workflow for targeted metabolomic analysis of quinaldic acid.

Kynurenine Pathway and Quinaldic Acid

Quinaldic acid is a metabolite of the tryptophan catabolic pathway, also known as the kynurenine pathway. Dysregulation of this pathway is associated with neuroinflammation and neurodegenerative diseases.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Quinaldic_Acid Quinaldic Acid Anthranilic_Acid->Quinaldic_Acid Potential Route Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Figure 2: Simplified overview of the Kynurenine Pathway.

Protocol: Quantification of Quinaldic Acid in Human Plasma

1. Materials and Reagents

  • Quinaldic Acid (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (from healthy and diseased cohorts)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Quinaldic Acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Quinaldic Acid primary stock with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock with 50% methanol.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 ng/mL this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate quinaldic acid from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be optimized by infusing standard solutions. Hypothetical transitions are provided in Table 1.

Table 1: Hypothetical MRM Transitions for Quinaldic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quinaldic Acid174.05128.05To be optimized
This compound180.09134.09To be optimized

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte (Quinaldic Acid) and the internal standard (this compound) for each sample, calibrator, and quality control sample.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of Quinaldic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Expected Results and Quantitative Data

While specific quantitative data for this compound in neurodegenerative disease studies is not widely published, based on the known dysregulation of the kynurenine pathway, it is hypothesized that levels of quinaldic acid may be altered in patients with neurodegenerative diseases compared to healthy controls. The following table provides a template for presenting such quantitative data.

Table 2: Hypothetical Quantitative Data for Quinaldic Acid in Human Plasma (ng/mL)

Sample GroupNMean Concentration (ng/mL)Standard Deviationp-value
Healthy Controls505.21.8<0.05
Alzheimer's Disease508.93.1
Parkinson's Disease507.52.5

Conclusion

The targeted metabolomic method described here, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantification of quinaldic acid in biological samples. This methodology can be a valuable tool for researchers and drug development professionals investigating the role of the kynurenine pathway in the pathogenesis of neurodegenerative diseases and for the discovery of potential biomarkers for disease diagnosis, progression, and therapeutic monitoring.

References

Application Note: Sample Preparation for the Analysis of Quinaldic-d6 Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaldic acid, a metabolite of tryptophan, is implicated in various physiological and pathological processes. Its deuterated analog, Quinaldic-d6 Acid, serves as an essential internal standard for accurate quantification in complex biological matrices using mass spectrometry-based assays. Proper sample preparation is a critical step to ensure the reliability and accuracy of these analytical methods by removing interfering substances such as proteins, salts, and phospholipids.[1][2][3] This document provides detailed protocols for common sample preparation techniques for the analysis of this compound in biological samples, primarily focusing on plasma and urine.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the desired analytical sensitivity. The most common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3]

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, particularly plasma and serum. It involves the addition of an organic solvent to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol for Plasma:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution (concentration to be optimized based on the expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique is effective in removing non-soluble interferences and can provide a cleaner extract than PPT. The choice of organic solvent is critical and depends on the polarity of the analyte. For acidic compounds like this compound, adjusting the pH of the aqueous phase can enhance extraction efficiency.

Experimental Protocol for Urine:

  • Sample Aliquoting: Pipette 500 µL of urine into a glass tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • pH Adjustment: Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 1M hydrochloric acid. This protonates the carboxylic acid group, making it less polar.

  • Extraction Solvent Addition: Add 2 mL of a suitable organic solvent such as ethyl acetate or a mixture of isoamyl alcohol and a less polar solvent.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can yield very clean extracts. It utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode or a polymer-based reversed-phase sorbent can be effective.

Experimental Protocol for Plasma using a Mixed-Mode Cation Exchange SPE Cartridge:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation techniques. These values are illustrative and should be validated in your specific laboratory setting.

Sample Preparation TechniqueBiological MatrixRecovery (%)Matrix Effect (%)Lower Limit of Quantification (LLOQ)
Protein PrecipitationPlasma85 - 9515 - 301 - 5 ng/mL
Liquid-Liquid ExtractionUrine70 - 855 - 150.5 - 2 ng/mL
Solid-Phase ExtractionPlasma90 - 105< 50.1 - 1 ng/mL

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.

Quinaldic_d6_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Urine, etc.) spike Spike with This compound (IS) start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) spike->lle spe Solid-Phase Extraction (e.g., Mixed-Mode) spike->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_lle Phase Separation lle->separate_lle wash_spe Wash & Elute spe->wash_spe collect_supernatant Collect Supernatant centrifuge_ppt->collect_supernatant collect_organic Collect Organic Layer separate_lle->collect_organic collect_eluate Collect Eluate wash_spe->collect_eluate evaporate Evaporate to Dryness collect_supernatant->evaporate collect_organic->evaporate collect_eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample lcms LC-MS/MS System final_sample->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound Analysis.

Metabolic Context of Quinaldic Acid

Quinaldic acid is a downstream catabolite of the essential amino acid tryptophan via the kynurenine pathway. This pathway is crucial for generating NAD+ and is also involved in immune modulation and neuronal function. Alterations in the kynurenine pathway have been associated with various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The accurate measurement of metabolites like quinaldic acid is vital for understanding these disease states.

Kynurenine_Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine quinaldic_acid Quinaldic Acid anthranilic_acid->quinaldic_acid Potential Route xanthurenic_acid Xanthurenic Acid hydroxykynurenine->xanthurenic_acid hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic_acid quinolinic_acid Quinolinic Acid hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad

Caption: Simplified Kynurenine Pathway.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and precise quantification of this compound in biological matrices. While protein precipitation offers a rapid and simple approach, solid-phase extraction generally provides the cleanest extracts and the highest sensitivity. Liquid-liquid extraction presents a balance between cleanliness and ease of use. The protocols and data presented herein serve as a guide for researchers to develop and validate robust bioanalytical methods for their specific applications. It is essential to perform in-house validation of any chosen method to ensure it meets the required performance criteria.

References

Application Note: Quantification of Tryptophan Catabolites Using Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan metabolism through the kynurenine pathway is a critical area of research in neuroscience, immunology, and oncology. Dysregulation of this pathway is implicated in a variety of pathological states. Accurate quantification of tryptophan catabolites is essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of quinaldic acid, a tryptophan catabolite, in biological matrices using a stable isotope-labeled internal standard, Quinaldic-d6 Acid, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis.[1] It offers high accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[1][2]

Tryptophan Catabolism: The Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, accounting for over 95% of its catabolism.[3][4] This pathway generates several neuroactive and immunomodulatory metabolites. An overview of the kynurenine pathway is presented below.

Tryptophan Catabolism Pathway Tryptophan Tryptophan Formylkynurenine N'-Formyl- kynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Formamidase Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine 3-Hydroxy- kynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinaldic_Acid Quinaldic Acid Three_Hydroxyanthranilic_Acid->Quinaldic_Acid Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD QPRT Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Sample Collection (Plasma) Spiking Spike with this compound (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM) Supernatant_Transfer->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Quinaldic Acid Calibration_Curve->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Quinaldic-d6 Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals utilizing Quinaldic-d6 Acid as an internal standard for the quantitative analysis of Quinaldic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) version of Quinaldic Acid, where six hydrogen atoms on the quinoline ring have been replaced with deuterium. It is used as an internal standard (IS) in quantitative LC-MS/MS assays.[1] Because it is chemically almost identical to the analyte (Quinaldic Acid), it co-elutes chromatographically and exhibits similar ionization and fragmentation behavior in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of the analyte.[2][3]

Q2: What are the optimal ionization settings for Quinaldic Acid and its deuterated internal standard?

A2: Quinaldic Acid, being a carboxylic acid with a nitrogen-containing heterocyclic ring, can be ionized in both positive and negative electrospray ionization (ESI) modes.[4] However, positive ion mode (ESI+) is commonly preferred for compounds in the kynurenine pathway, as it often provides better sensitivity.[5] In positive mode, the molecule will be protonated to form the precursor ion [M+H]⁺.

Q3: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for Quinaldic Acid and this compound?

A3: The optimal MRM transitions should be determined by infusing a standard solution of each compound into the mass spectrometer. However, based on the structures and common fragmentation patterns of carboxylic acids, the following transitions are recommended as a starting point for method development. The primary fragmentation involves the neutral loss of the carboxylic acid group (COOH), which has a mass of approximately 45 Da.

Q4: How should I prepare stock solutions and working standards?

A4: Quinaldic Acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol. Prepare a high-concentration stock solution (e.g., 1 mg/mL) in DMSO or methanol. This stock can then be serially diluted with a solvent compatible with your mobile phase (e.g., 50:50 methanol:water or acetonitrile:water) to create calibration curve standards and quality control samples. This compound stock solution should be prepared similarly and added to all samples (calibrators, QCs, and unknowns) at a consistent final concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for setting up an LC-MS/MS method for Quinaldic Acid using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters (ESI+)

CompoundFormulaMolecular WeightPrecursor Ion (Q1) [M+H]⁺Proposed Product Ion (Q3)Proposed Neutral Loss
Quinaldic AcidC₁₀H₇NO₂173.17174.2128.1COOH (-45 Da) & H₂ (-2 Da)
This compoundC₁₀D₆HNO₂179.21180.2134.1COOH (-45 Da) & HD (-3 Da)

Note: The proposed product ions are based on the common fragmentation of quinoline carboxylic acids. These values must be empirically optimized on your specific instrument.

Table 2: Suggested Starting Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Example Gradient 5% B to 95% B over 5-8 minutes, hold for 1-2 minutes, then re-equilibrate

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of sample (plasma, serum, calibrator, or QC) into the appropriately labeled tube.

  • Add 150 µL of cold acetonitrile containing the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: Direct Infusion for MS Parameter Optimization
  • Prepare a 1 µg/mL solution of Quinaldic Acid in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Perform a Q1 scan in positive ion mode to confirm the m/z of the precursor ion ([M+H]⁺ at ~174.2).

  • Select the precursor ion and perform a product ion scan to identify major fragment ions.

  • Select the most intense and stable precursor-product ion pair for your MRM transition.

  • Optimize the collision energy for this transition by ramping the energy and monitoring for the highest signal intensity.

  • Repeat steps 1-6 for this compound ([M+H]⁺ at ~180.2).

Troubleshooting Guides

This section addresses specific issues that may arise during method development and sample analysis.

Issue 1: No or Low Signal for Analyte/Internal Standard

  • Question: I am not seeing any peak, or the signal intensity is very low for both Quinaldic Acid and this compound. What should I check?

  • Answer:

    • Check MS/MS Parameters: Ensure the correct MRM transitions are entered in the acquisition method. Verify that the instrument is in the correct ionization mode (ESI+ is recommended).

    • Source Contamination: The ESI source can become contaminated, leading to signal suppression. Clean the ion source, capillary, and sample cone according to the manufacturer's instructions.

    • Solution Preparation: Confirm the concentration and stability of your stock and working solutions. Ensure the internal standard was added correctly.

    • LC System: Check for leaks in the LC system. Ensure the mobile phase composition is correct and that the solvents are fresh and properly degassed.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Question: My chromatographic peaks are tailing or splitting. How can I improve the peak shape?

  • Answer:

    • Column Issues: The analytical column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if permissible by the manufacturer) to wash out contaminants. If the problem persists, the column may need to be replaced.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of acidic compounds. Using 0.1% formic acid should ensure the analyte is in a consistent protonation state.

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Try to match the sample solvent to the initial mobile phase conditions as closely as possible.

Issue 3: High Background Noise or Interferences

  • Question: I am observing high background noise or interfering peaks at the retention time of my analyte. What are the potential sources?

  • Answer:

    • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.

    • Matrix Effects: Biological samples contain endogenous components that can co-elute and interfere with the ionization of your analyte (ion suppression or enhancement). A more rigorous sample cleanup method, such as solid-phase extraction (SPE), may be necessary.

    • Carryover: If a high concentration sample was injected previously, you may see its peak in subsequent blank injections. Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent.

Issue 4: Unstable Retention Time

  • Question: The retention times for my analyte and internal standard are shifting between injections. What could be the cause?

  • Answer:

    • LC Pump Performance: Inconsistent mobile phase composition due to pump malfunction is a primary cause of retention time shifts. Ensure the pump is properly primed and delivering a stable flow.

    • Column Equilibration: The column must be fully equilibrated to the initial mobile phase conditions before each injection. Ensure your gradient method includes a sufficient re-equilibration time (typically 5-10 column volumes).

    • Column Temperature: Fluctuations in the column oven temperature can cause retention times to drift. Verify that the column oven is maintaining a stable temperature.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MSMS Tandem MS (MRM Mode) Ionize->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General experimental workflow for quantitative LC-MS/MS analysis.

Troubleshooting_Tree Start LC-MS/MS Issue Detected Issue_NoSignal No / Low Signal? Start->Issue_NoSignal Issue_PeakShape Poor Peak Shape? Start->Issue_PeakShape Issue_RT_Shift Retention Time Shift? Start->Issue_RT_Shift Sol_NoSignal_1 Check MRM Transitions & Ionization Mode Issue_NoSignal->Sol_NoSignal_1 Yes Sol_PeakShape_1 Check/Replace Column Issue_PeakShape->Sol_PeakShape_1 Yes Sol_RT_Shift_1 Check Pump Performance Issue_RT_Shift->Sol_RT_Shift_1 Yes Sol_NoSignal_2 Clean Ion Source Sol_NoSignal_1->Sol_NoSignal_2 Sol_NoSignal_3 Verify Standard Preps Sol_NoSignal_2->Sol_NoSignal_3 Sol_PeakShape_2 Verify Mobile Phase pH Sol_PeakShape_1->Sol_PeakShape_2 Sol_PeakShape_3 Match Sample Solvent to Mobile Phase Sol_PeakShape_2->Sol_PeakShape_3 Sol_RT_Shift_2 Ensure Column Equilibration Sol_RT_Shift_1->Sol_RT_Shift_2 Sol_RT_Shift_3 Verify Column Temperature Sol_RT_Shift_2->Sol_RT_Shift_3

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

Internal_Standard_Concept cluster_process Analytical Process Steps Analyte Quinaldic Acid (Analyte) Prep Sample Prep Analyte->Prep Ionize Ionization IS This compound (IS) IS->Prep Inject Injection Prep->Inject Inject->Ionize Result Area Ratio (Analyte/IS) = Accurate Quantification Ionize->Result Both affected proportionally, variability is cancelled out

Caption: Conceptual relationship of an analyte and its internal standard.

References

Technical Support Center: Minimizing Matrix Effects with Quinaldic-d6 Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in plasma samples when using Quinaldic-d6 Acid as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in plasma sample analysis?

This compound is a deuterated form of quinaldic acid. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.[1][2] Its near-identical chemical and physical properties to the endogenous analyte (quinaldic acid) allow it to effectively compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection, a phenomenon known as the matrix effect.[1][3]

Q2: What are matrix effects and how do they impact quantitative analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, such as phospholipids, proteins, and salts in plasma.[4] This can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and reproducibility of quantitative results.

Q3: How does this compound help in minimizing matrix effects?

By adding a known quantity of this compound to all samples, it experiences similar matrix effects as the unlabeled analyte. The analyte-to-internal standard response ratio is then used for quantification. This normalization corrects for signal fluctuations caused by matrix interference, leading to more reliable and accurate results.

Q4: Can a deuterated internal standard like this compound always perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always provide perfect correction. Issues such as chromatographic separation from the analyte (isotopic effect), impurities in the internal standard, and differential matrix effects in highly complex samples can lead to inaccuracies. Therefore, thorough method validation is crucial.

Q5: What are the key considerations when using a deuterated internal standard?

Key considerations include:

  • Purity of the standard: Ensure the deuterated standard is free from significant amounts of the unlabeled analyte.

  • Co-elution: The internal standard should ideally co-elute with the analyte for optimal correction of matrix effects.

  • Stability: The deuterated standard must be stable throughout the sample storage and preparation process.

  • Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor reproducibility of analyte/internal standard peak area ratio. 1. Inconsistent sample preparation. 2. Variable matrix effects not fully compensated by the internal standard. 3. Instability of the analyte or internal standard.1. Automate or standardize sample preparation steps. 2. Optimize sample cleanup (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). 3. Evaluate the stability of the analyte and internal standard under the experimental conditions.
Chromatographic peak for this compound separates from the analyte peak. The deuterium isotope effect can sometimes lead to slight changes in retention time compared to the unlabeled analyte.1. Adjust the chromatographic gradient to minimize the separation. 2. If separation persists and affects data quality, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled).
High background or interfering peaks at the retention time of the analyte or internal standard. 1. Contamination from reagents or labware. 2. Presence of metabolites or other endogenous compounds with similar mass transitions.1. Use high-purity solvents and new labware. 2. Optimize chromatographic separation to resolve interfering peaks. 3. Select more specific mass transitions (MRM) for the analyte and internal standard.
Observed ion suppression or enhancement despite using an internal standard. 1. Severe matrix effects that affect the analyte and internal standard differently. 2. The internal standard does not perfectly co-elute with the analyte, and they are in a region of changing ion suppression.1. Improve sample cleanup to remove more matrix components. 2. Optimize chromatography to move the analyte and internal standard away from regions of high matrix effects. 3. Evaluate a different ionization source (e.g., APCI instead of ESI) which may be less susceptible to matrix effects.
Inconsistent internal standard response across samples. Significant variations in the matrix composition between different samples.1. Investigate the samples with aberrant internal standard responses for unique characteristics (e.g., hemolysis). 2. Further dilute the samples to reduce the overall matrix concentration, if sensitivity allows.

Experimental Protocols

Protocol 1: Quantification of an Analyte in Human Plasma using this compound by Protein Precipitation

This protocol provides a general method for sample preparation using protein precipitation, a quick and common technique.

Materials:

  • Human plasma samples

  • This compound internal standard stock solution

  • Analyte stock solution for calibration curve

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Spiking Internal Standard: To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of the this compound working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold ACN with 0.1% formic acid to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Matrix Effect Evaluation

This protocol describes how to quantitatively assess the matrix effect.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Spiked Sample): Analyte and this compound are spiked into plasma before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of Set B / Peak area of Set A) * 100

    • RE (%) = (Peak area of Set C / Peak area of Set B) * 100

Data Interpretation:

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the assessment of matrix effects and the effectiveness of different sample preparation techniques.

Table 1: Matrix Effect and Recovery with Protein Precipitation

AnalyteMatrix Effect (%)Recovery (%)
Analyte X6592
This compound6895

Table 2: Matrix Effect and Recovery with Solid-Phase Extraction

AnalyteMatrix Effect (%)Recovery (%)
Analyte X9585
This compound9788

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Plasma Sample s2 Spike with This compound s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 LC-MS/MS Injection s5->a1 Transfer to vial a2 Data Acquisition a1->a2 a3 Peak Integration a2->a3 a4 Calculate Peak Area Ratio a3->a4 a5 Quantification a4->a5

Caption: Experimental workflow for plasma sample analysis.

troubleshooting_logic start Poor Data Quality? check_is Inconsistent IS Response? start->check_is check_ratio Variable Analyte/IS Ratio? check_is->check_ratio No optimize_cleanup Improve Sample Cleanup (SPE or LLE) check_is->optimize_cleanup Yes check_separation Analyte-IS Separation? check_ratio->check_separation No check_ratio->optimize_cleanup Yes optimize_chrom Optimize Chromatography check_separation->optimize_chrom Yes check_stability Verify Analyte/IS Stability check_separation->check_stability No end_bad Further Method Development optimize_cleanup->end_bad optimize_chrom->end_bad end_good Method Acceptable check_stability->end_good Yes check_stability->end_bad No

Caption: Troubleshooting logic for matrix effect issues.

References

dealing with poor chromatographic peak shape of Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of Quinaldic-d6 Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic peak shape important?

This compound is a deuterated form of quinaldic acid, a metabolite of tryptophan. In analytical chromatography, achieving a symmetrical, sharp peak is crucial for accurate quantification and reliable data. Poor peak shape, such as tailing or broadening, can compromise resolution, leading to inaccurate results.

Q2: What are the most common causes of poor peak shape for this compound?

The most common issues stem from secondary interactions between the acidic analyte and the stationary phase, improper mobile phase conditions, or problems with the HPLC system. Specific causes include:

  • Silanol Interactions: The carboxylic acid group of this compound can interact with residual silanol groups on silica-based columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. An unsuitable pH can result in peak distortion or splitting.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, causing broad and tailing peaks.

  • Column Degradation: Over time, columns can degrade or become contaminated, leading to a decline in performance and poor peak shapes.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Q3: What is the pKa of this compound and why is it important for method development?

The predicted pKa of the carboxylic acid group of quinaldic acid is approximately 1.20. The isotopic labeling in this compound is not expected to significantly alter this value. Knowing the pKa is critical for selecting the appropriate mobile phase pH. To ensure the analyte is in a single ionic state (protonated) and minimize silanol interactions, the mobile phase pH should be at least 2 pH units below the pKa. Therefore, a mobile phase pH of <2 is recommended.

Troubleshooting Guide

This guide addresses specific peak shape problems you might encounter with this compound and provides systematic solutions.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to <2.0 using an acidifier like formic acid or phosphoric acid. This ensures the carboxylic acid group is fully protonated, reducing its interaction with free silanols.
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to minimize the number of accessible silanol groups.
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions.
Column Overload Dilute the Sample: Reduce the concentration of your sample and reinject. If the peak shape improves, the original sample was likely overloaded.
Decrease Injection Volume: Reduce the volume of sample injected onto the column.
Column Contamination/Deterioration Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants and extend its lifetime.
Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.
Issue 2: Peak Broadening

Broad peaks are wider than expected and can decrease resolution between adjacent peaks.

Potential Cause Recommended Solution
Large Extra-Column Volume Optimize Tubing: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and ensure the shortest possible length between the injector, column, and detector.
Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Sample Solvent Mismatch Dissolve Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
Column Deterioration Perform Column Performance Test: Check the column's efficiency (plate count) and compare it to the manufacturer's specifications. A significant decrease indicates deterioration.
Replace the Column: If the column performance is poor, replacement is the best solution.
Issue 3: Split Peaks

A single analyte peak appears as two or more merged peaks.

Potential Cause Recommended Solution
Partial Sample Dissolution Ensure Complete Dissolution: Sonicate or vortex your sample to ensure the analyte is fully dissolved before injection.
Injection Solvent Incompatibility Match Injection Solvent to Mobile Phase: As with peak broadening, ensure your injection solvent is not significantly stronger than your mobile phase.
Column Inlet Void or Blockage Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge any particulate matter from the inlet frit.
Replace the Column: A void at the head of the column is a physical problem that requires column replacement.
Mobile Phase pH Near pKa Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to avoid having a mixed population of ionized and non-ionized species.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector UV at 242 nm or Mass Spectrometer
Sample Diluent 50:50 Water:Acetonitrile with 0.1% Formic Acid
Protocol for Column Flushing
  • Disconnect the column from the detector.

  • Set the pump flow rate to 0.5 mL/min.

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Water

    • Isopropanol

    • Hexane (for highly non-polar contaminants, if compatible with your system)

    • Isopropanol

    • Water

    • Your mobile phase

  • Reconnect the column to the detector and allow the system to equilibrate before analysis.

Visualized Workflows

Troubleshooting_Workflow start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening? peak_tailing->peak_broadening No adjust_ph Adjust Mobile Phase pH (<2) peak_tailing->adjust_ph Yes split_peak Split Peak? peak_broadening->split_peak No check_tubing Optimize Tubing and Fittings peak_broadening->check_tubing Yes solution Good Peak Shape split_peak->solution No, consult further ensure_dissolution Ensure Complete Sample Dissolution split_peak->ensure_dissolution Yes check_overload Reduce Sample Concentration/ Injection Volume adjust_ph->check_overload flush_column Flush or Replace Column check_overload->flush_column flush_column->solution match_solvent Match Sample Solvent to Mobile Phase check_tubing->match_solvent match_solvent->solution check_column_inlet Inspect/Backflush Column ensure_dissolution->check_column_inlet check_column_inlet->solution

Caption: A logical workflow for troubleshooting poor peak shapes.

Mobile_Phase_pH_Effect cluster_high_ph Mobile Phase pH > pKa (e.g., pH 4) cluster_low_ph Mobile Phase pH < pKa (e.g., pH < 2) analyte_ionized This compound is Ionized (Deprotonated) silanol_interaction Strong Interaction with Residual Silanols analyte_ionized->silanol_interaction peak_tailing Result: Peak Tailing silanol_interaction->peak_tailing analyte_neutral This compound is Neutral (Protonated) no_interaction Reduced Interaction with Residual Silanols analyte_neutral->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: The effect of mobile phase pH on peak shape.

Technical Support Center: Optimizing ESI-MS Analysis of Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the ionization efficiency of Quinaldic-d6 Acid in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis in ESI-MS?

A1: For acidic compounds like this compound, the negative ion mode (ESI-) is generally preferred. This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negative ion, [M-H]-, which can be sensitively detected by the mass spectrometer.

Q2: How does the choice of mobile phase affect the ionization of this compound?

A2: The mobile phase composition, particularly its pH and the presence of additives, plays a crucial role in the ionization efficiency of acidic compounds. An appropriate mobile phase can enhance deprotonation in the ESI source, leading to a stronger signal. Conversely, a suboptimal mobile phase can suppress ionization and lead to poor sensitivity.

Q3: Are there any specific challenges associated with using a deuterated standard like this compound?

A3: Yes, while deuterated internal standards are excellent for quantitative analysis, they can sometimes present unique challenges. One common issue is the "deuterium isotope effect," which can cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte in liquid chromatography. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially affecting the accuracy of quantification.[1][2][3] It is also important to verify the isotopic purity of the deuterated standard to avoid interference from any unlabeled analyte.[3]

Q4: What are the key ESI source parameters to optimize for this compound analysis?

A4: Key ESI source parameters to optimize for small molecules like this compound include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[4] The cone voltage (or fragmentor voltage) is another critical parameter that influences ion transmission and can be optimized to maximize the signal of the deprotonated molecule.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Signal Intensity

Problem: I am observing a very low or no signal for this compound in negative ESI-MS.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The pH of your mobile phase may not be conducive to deprotonation.

    • Solution: Add a mobile phase modifier to enhance ionization. Weak acids like acetic acid at low concentrations have been shown to improve signal intensity for acidic compounds in negative ESI mode. Avoid strong acids like formic acid in the mobile phase for negative mode analysis as they can suppress ionization.

  • Incorrect ESI Source Parameters: The source settings may not be optimized for your analyte.

    • Solution: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow, and temperature. A step-by-step optimization protocol is provided in the "Experimental Protocols" section.

  • Ion Suppression from Matrix Effects: Co-eluting compounds from your sample matrix may be interfering with the ionization of your analyte.

    • Solution: Improve your sample preparation method to remove interfering matrix components. You can also adjust your chromatographic conditions to separate the analyte from the interfering compounds.

Poor Peak Shape (Tailing, Fronting, or Splitting)

Problem: The chromatographic peak for this compound is showing poor shape.

Possible Causes & Solutions:

  • Secondary Interactions with the Column: The acidic nature of the analyte can lead to interactions with residual silanol groups on the stationary phase, causing peak tailing.

    • Solution: Add a small amount of a weak acid, like acetic acid, to the mobile phase to improve peak shape.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Flush the column with a strong solvent or replace the column if necessary.

Inconsistent or Drifting Internal Standard Signal

Problem: The signal for my this compound internal standard is not consistent across my sample set.

Possible Causes & Solutions:

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially if the mobile phase is protic and at a certain pH.

    • Solution: Investigate the stability of the deuterated standard in your mobile phase over time. If exchange is observed, consider using a different mobile phase or a standard with a more stable label.

  • Differential Matrix Effects: As mentioned in the FAQs, a slight chromatographic shift between the analyte and the deuterated standard can lead to inconsistent signal suppression.

    • Solution: Adjust your chromatography to achieve co-elution. If this is not possible, you may need to use a different internal standard, such as a 13C-labeled analog.

Data Presentation

Table 1: Effect of Mobile Phase Additives on the Signal Intensity of Acidic Compounds in Negative ESI-MS

This table summarizes the relative signal enhancement observed for acidic compounds when using different mobile phase additives in negative ion mode, based on literature data. The values represent the fold increase in signal intensity compared to a mobile phase without additives.

Mobile Phase AdditiveConcentrationTypical Signal Enhancement (Fold Increase)Reference(s)
Acetic Acid0.02% (v/v)2 to 19
Propionic Acid10 µM - 1 mM1.1 to 1.5
Butyric Acid10 µM - 1 mM1.1 to 1.5
Ammonium Acetate10 mMBaseline (often used for comparison)
Ammonium Hydroxide0.014% - 0.05%Signal Suppression (0.001 to 0.5)
Formic Acid0.1% (v/v)Signal Suppression

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantitative Analysis of this compound

This protocol provides a general starting point for the development of a quantitative LC-MS/MS method for this compound. Optimization will be required for your specific instrument and sample matrix.

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.02% acetic acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.02% acetic acid (v/v).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Determine the precursor ion (deprotonated molecule, [M-H]-) for this compound by infusing a standard solution.

    • Optimize the collision energy to identify a stable and intense product ion for quantification.

  • Source Parameters (starting points, requires optimization):

    • Capillary Voltage: 3.0 kV

    • Nebulizer Gas Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Cone Voltage: Optimize by infusing a standard and varying the voltage to maximize the signal of the precursor ion.

Protocol 2: Step-by-Step ESI Source Parameter Optimization

This protocol describes a systematic approach to optimize key ESI source parameters for maximizing the signal of this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in the initial mobile phase).

  • Infuse the Standard: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Optimize Cone Voltage: While monitoring the intensity of the precursor ion, incrementally increase the cone voltage and record the signal at each step. Plot the signal intensity versus the cone voltage to determine the optimal setting that provides the maximum signal without significant fragmentation.

  • Optimize Nebulizer Gas Pressure: Set the cone voltage to its optimal value. Vary the nebulizer gas pressure and record the signal intensity. Find the pressure that maximizes the signal.

  • Optimize Drying Gas Flow and Temperature: With the cone voltage and nebulizer pressure at their optimal settings, adjust the drying gas flow rate and temperature to find the combination that yields the highest and most stable signal.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction reconstitution Reconstitute in Initial Mobile Phase extraction->reconstitution injection Inject Sample reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi_ionization ESI Source (Negative Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification using This compound IS ms_detection->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow start Low Signal Intensity for this compound check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase optimize_source Optimize ESI Source Parameters check_mobile_phase->optimize_source Optimal add_additive Action: Add Weak Acid (e.g., 0.02% Acetic Acid) check_mobile_phase->add_additive Suboptimal? check_matrix_effects Investigate Matrix Effects optimize_source->check_matrix_effects Optimized optimize_voltage_gas Action: Systematically Optimize Capillary Voltage, Nebulizer Gas, Drying Gas Flow/Temp, Cone Voltage optimize_source->optimize_voltage_gas Not Optimized? improve_sample_prep Action: Improve Sample Prep (e.g., SPE, LLE) check_matrix_effects->improve_sample_prep Suspected? adjust_chromatography Action: Adjust LC Method to Separate from Interferences check_matrix_effects->adjust_chromatography Suspected? end_bad Issue Persists check_matrix_effects->end_bad Not Suspected end_good Signal Improved add_additive->end_good optimize_voltage_gas->end_good improve_sample_prep->end_good adjust_chromatography->end_good

References

stability of Quinaldic-d6 Acid in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability and integrity of Quinaldic-d6 Acid in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common concerns.

Stability and Storage Summary

Proper storage is critical for maintaining the chemical and isotopic purity of this compound.

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[1][2][3]
Storage Conditions Keep in a dry, cool, and well-ventilated place. The container should be kept tightly closed.[4][5]
Long-Term Stability The compound is stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years before use.
Incompatible Materials Avoid contact with acids and bases.

Troubleshooting Guide

Encountering unexpected results when using this compound? This guide provides a systematic approach to troubleshooting potential stability-related issues.

Diagram: Troubleshooting Workflow for this compound Stability

troubleshooting_workflow Troubleshooting Workflow for this compound start Unexpected Experimental Result check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling 2. Review Handling Procedures (Solvent, pH, Contamination) check_storage->check_handling check_age 3. Check Age of Compound (> 3 years?) check_handling->check_age perform_analysis 4. Perform Purity Analysis (LC-MS, NMR) check_age->perform_analysis If yes or issue persists no_issue Compound is Stable. Review Experimental Design. check_age->no_issue If no issue_identified Issue Identified & Resolved perform_analysis->issue_identified Degradation or impurity detected perform_analysis->no_issue Purity confirmed

Caption: Troubleshooting workflow for potential stability issues.

Experimental Protocol: Long-Term Stability Assessment

This generalized protocol, based on industry best practices, can be adapted to assess the long-term stability of this compound.

Objective: To evaluate the chemical and isotopic purity of this compound over an extended period under recommended storage conditions.

Materials:

  • This compound (multiple batches if available)

  • Vials (amber glass, airtight seals)

  • Analytical instruments (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectrometer)

  • High-purity solvents (e.g., acetonitrile, water, deuterated solvents for NMR)

  • Controlled environment chamber (set to room temperature)

Methodology:

  • Initial Analysis (Time Zero):

    • Characterize the initial purity of each batch of this compound.

    • Using a validated stability-indicating HPLC-MS method, determine the chemical purity and identify any existing impurities.

    • Acquire an NMR spectrum to confirm the isotopic enrichment and structural integrity.

  • Sample Storage:

    • Aliquot the this compound into amber glass vials with airtight seals to minimize exposure to light and atmosphere.

    • Store the vials in a controlled environment at room temperature.

  • Stability Testing Time Points:

    • Analyze the samples at regular intervals. A typical schedule for long-term stability testing is every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Analysis at Each Time Point:

    • At each designated time point, retrieve a vial for analysis.

    • Perform HPLC-MS analysis to quantify the purity and monitor for the appearance of any degradation products.

    • Optionally, perform NMR analysis to check for any changes in the isotopic labeling or chemical structure.

  • Data Evaluation:

    • Compare the purity results from each time point to the initial (time zero) data.

    • A significant change, such as a noticeable decrease in purity or the formation of degradation products, may indicate instability under the tested conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. A dry and well-ventilated area is recommended.

Q2: How long can I store this compound before I need to worry about its stability?

A2: this compound is stable under the recommended storage conditions. However, it is best practice to re-analyze the compound for chemical purity after three years to ensure its integrity before use.

Q3: I have prepared a stock solution of this compound in a protic solvent (e.g., methanol or water). How should I store it?

A3: For short-term storage, solutions can be refrigerated at 2-8°C. For long-term storage, it is advisable to use an aprotic solvent if the compound is soluble (e.g., acetonitrile) and store at -20°C or below. Storing in protic solvents for extended periods can increase the risk of hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen from the solvent.

Q4: What are the potential signs of degradation for this compound?

A4: Signs of degradation may include a change in physical appearance (e.g., color), the appearance of new peaks in your chromatogram, or a decrease in the main compound's peak area over time. Upon thermal decomposition, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can form.

Q5: Could the deuterium atoms on this compound exchange with hydrogen atoms from the environment?

A5: The deuterium atoms on the quinoline ring of this compound are generally stable and not prone to exchange under normal conditions. However, prolonged exposure to harsh conditions, such as highly acidic or basic solutions, or storage in protic solvents, could potentially facilitate H/D exchange. It is crucial to maintain neutral pH and use aprotic solvents for long-term solution storage whenever possible.

References

Technical Support Center: Analysis of Quinaldic-d6 Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quinaldic-d6 Acid in urine samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly signal suppression, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when analyzing this compound in urine?

A1: Signal suppression, also known as ion suppression, is a type of matrix effect where co-eluting endogenous components from the urine matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] Urine is a complex biological fluid containing various salts, urea, creatinine, and other organic compounds that can all contribute to signal suppression.[2]

Q2: How can I determine if my this compound signal is being suppressed?

A2: Two common methods to detect matrix effects are the post-column infusion and the post-extraction spike methods.[1]

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. A dip in the constant signal at the retention time of this compound indicates the presence of co-eluting substances causing ion suppression.[1]

  • Post-Extraction Spike: The response of this compound spiked into a pre-extracted blank urine sample is compared to the response of the same amount of analyte in a neat solvent. A significantly lower response in the urine extract indicates signal suppression.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate signal suppression issues?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not completely eliminate the issue. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification. However, differences in chromatography between the deuterated and non-deuterated analyte can sometimes occur, leading to differential ion suppression. It is crucial to verify that the analyte and internal standard peaks are chromatographically resolved from major matrix interferences.

Q4: What are the most effective strategies to minimize signal suppression for this compound in urine?

A4: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.

  • Chromatographic Separation: Good chromatographic resolution is key to separating this compound from co-eluting matrix components. Method development should focus on achieving a sharp, symmetrical peak for the analyte.

  • Sample Dilution: A simple "dilute-and-shoot" approach can be effective in reducing the concentration of interfering matrix components. However, this may compromise the limit of quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in urine.

Problem Possible Causes Troubleshooting Steps
Low or no this compound signal in urine samples, but good signal in solvent standards. Severe signal suppression from the urine matrix.1. Evaluate Matrix Effect: Perform a post-column infusion or post-extraction spike experiment to confirm ion suppression. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol (see Experimental Protocols section). 3. Dilute the Sample: Analyze a 1:10 or 1:20 dilution of the urine sample to reduce matrix load.
High variability in this compound internal standard response across different urine samples. Inconsistent matrix effects between samples.1. Normalize Urine Samples: Consider normalizing the urine volume to creatinine concentration to reduce variability in matrix composition. 2. Enhance Sample Preparation: A more rigorous SPE or LLE cleanup can help to produce a more consistent final extract.
Poor peak shape or peak splitting for this compound. Co-eluting interferences or issues with the analytical column.1. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or try a different column chemistry to improve peak shape. 2. Check for Column Contamination: Wash the column with a strong solvent or replace it if it's old or has been exposed to many urine samples.
Analyte recovery is low or inconsistent. Inefficient extraction from the urine matrix.1. Optimize Extraction pH: Quinaldic Acid is an acidic compound. Adjusting the pH of the urine sample before extraction can significantly improve recovery. 2. Select Appropriate SPE Sorbent: For acidic compounds, a mixed-mode or anion exchange SPE sorbent may provide better recovery than a standard reversed-phase sorbent. 3. Optimize LLE Solvent: Test different organic solvents for LLE to find the one with the best extraction efficiency for Quinaldic Acid.

Quantitative Data Summary

The following table summarizes expected performance data based on typical LC-MS/MS methods for acidic compounds in urine. Note: This data is illustrative and may need to be established for your specific assay.

Parameter Target Value Comments
Extraction Recovery > 80%Should be consistent across the calibration range.
Matrix Effect (Matrix Factor) 0.8 - 1.2Calculated as (Peak area in matrix) / (Peak area in neat solvent). Values outside this range indicate significant ion suppression or enhancement.
Process Efficiency > 70%Calculated as (Peak area of pre-extraction spike) / (Peak area of post-extraction spike).
Inter- and Intra-day Precision (%CV) < 15%Demonstrates the reproducibility of the method.
Accuracy (%Bias) ± 15%Shows how close the measured value is to the true value.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for Quinaldic Acid

This protocol is a starting point and may require optimization.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at approximately 3000 x g for 10 minutes to pellet particulate matter.

    • To 1 mL of urine supernatant, add the this compound internal standard solution.

    • Acidify the sample to a pH of ~4-5 with an appropriate acid (e.g., formic acid or acetic acid).

  • SPE Procedure (using a mixed-mode or polymeric reversed-phase sorbent):

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (pH ~4-5).

    • Load: Load the pre-treated urine sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of acidified water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

    • Elute: Elute the Quinaldic Acid and this compound with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of base like ammonium hydroxide to facilitate elution of the acidic analyte).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for Quinaldic Acid

  • Sample Pre-treatment:

    • Follow steps 1-3 from the SPE pre-treatment protocol.

    • Acidify the sample to a pH of ~2-3 with a suitable acid (e.g., HCl).

  • LLE Procedure:

    • To the acidified urine sample, add 3 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at approximately 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction (steps 1-4) with a fresh aliquot of organic solvent for improved recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_urine_sample Urine Sample cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Add_IS Add Internal Standard (this compound) Centrifuge->Add_IS Acidify Acidify Sample Add_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Acidify->LLE Option 2 Evaporate Evaporate to Dryness SPE->Evaporate LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS troubleshooting_logic Start Low or Inconsistent Signal for this compound Check_IS Is Internal Standard Signal Also Low/Variable? Start->Check_IS Matrix_Effect High Probability of Matrix Effect (Ion Suppression) Check_IS->Matrix_Effect Yes Extraction_Problem Potential Extraction Problem (Low Recovery) Check_IS->Extraction_Problem No Improve_Cleanup Action: Improve Sample Cleanup (SPE or LLE Optimization) Matrix_Effect->Improve_Cleanup Optimize_Extraction Action: Optimize Extraction Parameters (e.g., pH, solvent) Extraction_Problem->Optimize_Extraction

References

Technical Support Center: Challenges of Using Deuterated Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and what is its primary role in quantitative analysis?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1][2] Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[3][4] Because the deuterated IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3] By adding a known amount of the IS to each sample, calibrator, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to ensure that the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable. The optimal number depends on the analyte's molecular weight and the potential for isotopic overlap.

Q3: What are the most common challenges encountered when using deuterated internal standards?

The most frequently encountered challenges include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium from the internal standard and its replacement with hydrogen from the solvent or matrix.

  • Chromatographic Separation (Isotope Effect): The deuterated standard does not co-elute perfectly with the native analyte, which can lead to differential matrix effects.

  • Purity of the Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard material can lead to artificially high results.

  • Differential Matrix Effects: Even with co-elution, the analyte and the IS may be affected differently by components of the sample matrix, leading to variations in ionization.

  • In-source Fragmentation: The loss of a deuterium atom within the mass spectrometer's ion source can cause the standard to contribute to the analyte's signal.

Troubleshooting Guide: Isotopic Exchange (H/D Exchange)

Isotopic exchange, or back-exchange, is a chemical process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This can compromise the integrity of the internal standard, leading to inaccurate quantification.

Q: My deuterated internal standard's signal is decreasing over time, or I'm seeing an unexpected increase in my analyte's signal. Could this be isotopic exchange?

A: Yes, a progressive loss of the deuterated standard's signal or the appearance of a signal for the unlabeled analyte in a blank sample containing only the IS can indicate isotopic exchange. This is particularly common when deuterium atoms are located at chemically labile positions and are exposed to a hydrogen-rich environment like the LC mobile phase.

Q: What factors promote unwanted isotopic exchange?

A: Several factors can influence the rate of isotopic exchange:

  • Location of the Deuterium Label: Deuterium atoms on heteroatoms (O, N, S) are highly labile. Those on carbons adjacent to carbonyl groups are also susceptible, particularly under acidic or basic conditions. Labels on stable positions like aromatic rings are preferred.

  • pH: The rate of exchange is highly pH-dependent. Both acidic and basic conditions can catalyze H/D exchange, with a minimum rate often observed around pH 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent Composition: Protic solvents like water and methanol are sources of hydrogen and can facilitate exchange.

Q: How can I prevent or minimize isotopic exchange?

A: To minimize exchange, consider the following best practices:

  • Select a Stably Labeled Standard: Choose a standard where deuterium is placed on stable, non-exchangeable positions.

  • Control pH: Maintain a pH for your samples and mobile phases between 2.5 and 3 where feasible. Avoid storing standards in strongly acidic or basic solutions.

  • Control Temperature: Store standards at recommended low temperatures and keep the autosampler cooled to slow the exchange rate.

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile) for long-term storage when possible.

cluster_0 Troubleshooting Isotopic Exchange cluster_1 Experimental Conditions cluster_2 Solutions start Suspected Isotopic Exchange: Decreasing IS Signal or Analyte Signal in Blank+IS check_label Review Certificate of Analysis: Is the deuterium label on a labile position? (e.g., -OH, -NH, alpha to C=O) start->check_label check_conditions Review Storage & Mobile Phase: - Extreme pH? - High Temperature? - Protic Solvents? check_label->check_conditions No (Label is Stable) solution_label Select Stably Labeled IS (e.g., on aromatic ring) check_label->solution_label Yes (Label is Labile) confirm_exchange Confirm via Stability Study (See Protocol 1) check_conditions->confirm_exchange solution_conditions Optimize Conditions: - Adjust pH to 2.5-3 - Lower Temperature - Use Aprotic Solvents for Storage confirm_exchange->solution_conditions Exchange Confirmed solution_alt Consider ¹³C or ¹⁵N Labeled Standard solution_label->solution_alt solution_conditions->solution_alt

A logical guide for troubleshooting suspected isotopic exchange.
Quantitative Data Summary: Stability of Deuterated Internal Standards

The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment designed to assess back-exchange.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
A2447.4< 2%No
B24257.48%Yes (Trace)
C24259.025%Yes (Significant)
D24253.0< 1%No

Table 1. Example stability data showing the impact of temperature and pH on the degradation of a deuterated internal standard with a moderately labile deuterium label.

Troubleshooting Guide: Chromatographic & Matrix Issues

Q: My deuterated internal standard has a different retention time than my analyte. Why is this happening and is it a problem?

A: This phenomenon is known as the "isotope effect". The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to subtle differences in physicochemical properties like lipophilicity. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte. This separation can be a significant problem because if the analyte and IS elute at different times, they may experience different levels of ion suppression or enhancement from the sample matrix, a phenomenon known as differential matrix effects. This undermines the primary purpose of the IS and can lead to inaccurate and imprecise results.

Q: How can I fix the chromatographic separation between my analyte and IS?

A: The goal is to make the analyte and IS co-elute as perfectly as possible.

  • Optimize Chromatography: Adjusting the gradient to be less steep where the compounds elute can improve co-elution. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) may also minimize the isotope effect.

  • Use a Lower Resolution Column: In some cases, a column with lower resolving power can be used to intentionally broaden the peaks, forcing them to overlap.

  • Use ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with heavy carbon or nitrogen do not typically exhibit a significant chromatographic isotope effect and will co-elute perfectly with the analyte.

cluster_0 Relationship of Co-elution and Matrix Effects start Analyte and Deuterated IS Injected into LC-MS separation Chromatographic Separation (Isotope Effect) start->separation Common coelution Perfect Co-elution start->coelution Ideal matrix_zone Variable Matrix Effect Zone in Chromatogram separation->matrix_zone coelution->matrix_zone diff_effects Differential Matrix Effects: Analyte and IS experience different ion suppression matrix_zone->diff_effects If peaks are separated same_effects Identical Matrix Effects: Analyte and IS experience same ion suppression matrix_zone->same_effects If peaks co-elute inaccurate Inaccurate & Imprecise Quantification diff_effects->inaccurate accurate Accurate & Precise Quantification same_effects->accurate

Mitigation of Matrix Effects with a Co-eluting Deuterated IS.
Q: I'm still observing high variability in my assay, and I suspect differential matrix effects. How can I troubleshoot this?

A: Even with perfect co-elution, differential matrix effects can sometimes occur.

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Dilute the Sample: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure the calibration curve accurately reflects the matrix effects.

  • Post-Column Infusion Experiment: This experiment can help you visualize regions of ion suppression or enhancement in your chromatogram, allowing you to adjust your chromatography to move your peaks to a cleaner region.

Troubleshooting Guide: Purity and Interference

Q: My results seem to overestimate the analyte concentration, especially at the low end of my calibration curve. Could my standard be the issue?

A: Yes, this is a classic symptom of an internal standard with low isotopic purity. If the deuterated IS contains a significant amount of the unlabeled analyte as an impurity, this will contribute to the analyte's signal, causing a positive bias in the results. This effect is most pronounced at the lower limit of quantification (LLOQ).

Q: How can I be sure of the isotopic and chemical purity of my deuterated standard?

A: For dependable results, deuterated internal standards must possess both high chemical (>99%) and isotopic (≥98%) purity. The certificate of analysis (CofA) provided by the supplier should state these values. If you suspect an issue, you can perform an independent assessment.

Q: I'm using a D2-labeled internal standard and observing interference. What is a possible cause?

A: With internal standards having a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring isotopes of the analyte. For example, the M+2 isotope of the analyte, resulting from the presence of two ¹³C atoms, can have the same mass-to-charge ratio as a D2-labeled IS. This can lead to a falsely high internal standard signal and, consequently, an underestimation of the analyte concentration. The best solution is to use an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.

  • Acquire High-Resolution Mass Spectra: Infuse the solution directly into a high-resolution mass spectrometer. Acquire a full-scan mass spectrum with sufficient resolution to clearly separate the isotopic peaks.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4).

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks (e.g., M+0, M+1, M+2, M+3, M+4).

    • To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + IS at the working concentration). The peak area of the analyte measured in this zero sample represents the contribution from the IS impurity.

Protocol 2: Evaluation of Matrix Effects Using a Post-Extraction Spike Experiment

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set 2 (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and perform the full extraction/sample preparation procedure. Add the analyte and internal standard to the final, clean extract.

    • Set 3 (Pre-Extraction Spike - for Recovery): Add the analyte and internal standard to the blank matrix before starting the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated by comparing the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1).

    • ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • This should be calculated for both the analyte and the internal standard to check for differential effects.

References

Technical Support Center: Correcting for Isotopic Impurities in Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to identify, troubleshoot, and correct for isotopic impurities in Quinaldic-d6 Acid. Accurate correction is critical for ensuring the reliability of quantitative data in studies utilizing this stable isotope-labeled standard.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound?

This compound is a deuterated form of Quinaldic acid (quinoline-2-carboxylic acid), where six hydrogen atoms have been replaced by deuterium.[1] However, the synthesis of deuterated compounds is rarely perfect, leading to a distribution of molecules with varying numbers of deuterium atoms (d0, d1, d2, d3, d4, d5) alongside the desired d6 species. These are known as isotopic impurities.[2][3] Additionally, all molecules, including the unlabeled analyte, contain naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to signals at higher mass-to-charge ratios (m/z).[4][5]

Q2: Why is it critical to correct for these isotopic impurities?

Failing to correct for isotopic impurities and natural isotopic abundance can lead to significant errors in quantitative analysis, particularly in mass spectrometry-based assays.

  • Inaccurate Quantification: When using this compound as an internal standard (IS), "cross-talk" can occur where the signal from the unlabeled analyte is influenced by the natural isotopes of the IS, and vice-versa. This is especially problematic at high analyte-to-IS concentration ratios and can result in non-linear calibration curves and biased quantitative results.

  • Compromised Assay Accuracy: The presence of unlabeled Quinaldic acid (d0) as an impurity in the deuterated standard can artificially inflate the measured concentration of the analyte.

  • Misleading Pharmacokinetic Data: In pharmacokinetic studies, the presence of various isotopologues can complicate data interpretation. While stable isotopes are generally reliable, significant deuterium isotope effects can sometimes alter a drug's metabolic profile, leading to misleading results if not properly accounted for.

Q3: How do I determine the isotopic distribution of my this compound standard?

Determining the precise isotopic distribution requires high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments. The process involves analyzing both the labeled standard and its corresponding unlabeled analog.

The general workflow is:

  • Analyze the unlabeled, natural abundance Quinaldic acid to establish its baseline isotopic pattern.

  • Analyze the this compound sample under the same conditions.

  • Extract the ion chromatograms (EICs) for each relevant isotopologue (d0 through d6).

  • Integrate the peak areas for each EIC to determine their relative intensities. These ratios represent the isotopic distribution of your standard.

Q4: What is the general principle behind the correction calculation?

The correction process, often called deconvolution or deisotoping, mathematically removes the contribution of naturally occurring isotopes to reveal the true abundance of each isotopologue. The fundamental steps are:

  • Use the measured isotopic pattern of the unlabeled compound to understand the natural contribution of elements like carbon and nitrogen to the M+1 and M+2 peaks.

  • Create a system of linear equations that describes how the measured signal for each mass is a sum of the true signal plus contributions from lighter isotopologues.

  • Solve these equations to determine the corrected intensity of each labeled species. This can be performed using specialized software or spreadsheet-based calculations.

Q5: Can the deuterium labels on this compound exchange with hydrogen? How can I prevent this?

Yes, deuterium atoms, particularly those on or near heteroatoms, can exchange with protons from the environment in a process called H/D or back-exchange. This can compromise the isotopic purity of the standard over time.

Key factors influencing exchange are:

  • Solvent: Protic solvents like water and methanol can facilitate exchange.

  • pH: Strongly acidic or basic conditions can catalyze the exchange. The most stable pH range is often between 2.5 and 3.

  • Temperature: Higher temperatures accelerate the rate of exchange.

To minimize this risk:

  • Store stock solutions in aprotic solvents (e.g., acetonitrile) when possible.

  • Prepare aqueous solutions fresh and use buffers with a pH as close to neutral as is compatible with the analyte.

  • Store all solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Problem Potential Causes Recommended Solutions
Non-linear calibration curve Isotopic interference ("cross-talk") between the analyte and the internal standard (IS).Apply a mathematical correction to account for the isotopic overlap. Consider using a non-linear regression model for calibration if correction is not feasible.
Inaccurate or imprecise quantitative results Incorrect assessment of the IS's isotopic purity. The d0 impurity in the IS is artificially inflating the analyte signal.Re-evaluate the isotopic purity of the IS using LC-HRMS. Correct the final calculated concentration by subtracting the contribution from the d0 impurity.
Internal standard signal decreases over time Isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or mobile phase.Perform a stability study by incubating the IS in your sample matrix or mobile phase. Optimize storage conditions (use aprotic solvents, control pH, lower temperature). Prepare working solutions more frequently.
IS peak appears in "blank" samples (no analyte) The IS solution contains a significant amount of the unlabeled (d0) isotopologue.This is expected due to isotopic impurities. Quantify the d0 peak area in your IS solution and subtract this contribution from the analyte peak area in your samples.

Experimental Protocols

Protocol 1: Determination of Isotopic Distribution by LC-HRMS

This protocol outlines the procedure for determining the isotopic purity of a this compound standard.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of unlabeled Quinaldic acid in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Create working solutions of both at approximately 1 µg/mL in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

  • LC-HRMS Method:

    • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Column: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS (no fragmentation).

    • Mass Range: m/z 150-200 (to cover the full isotopic cluster).

    • Resolution: Set to a high value (e.g., >30,000) to resolve adjacent isotopic peaks.

    • Analysis:

      • Inject the unlabeled Quinaldic acid standard to determine its natural isotopic abundance and confirm the m/z of the [M+H]⁺ ion (~174.05).

      • Inject the this compound standard.

      • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d6).

      • Integrate the peak areas and calculate their relative abundances to determine the isotopic distribution.

Protocol 2: Manual Calculation for Isotopic Purity Correction

This is a simplified example of correcting for the contribution of natural abundance isotopes. The molecular formula for Quinaldic Acid is C₁₀H₇NO₂. The natural abundance of ¹³C is approximately 1.1%.

Objective: Correct the measured intensity of the d6 peak for contributions from the d5 isotopologue.

  • Determine Theoretical Contribution:

    • A d5 molecule (C₁₀H₂D₅NO₂) still has 10 carbon atoms.

    • The probability of one of these 10 carbons being a ¹³C is approximately: 10 * 1.1% = 11%.

    • Therefore, the d5 isotopologue will have a natural M+1 peak (due to ¹³C) with about 11% of its own intensity. This M+1 peak will appear at the same nominal mass as the d6 peak.

  • Apply Correction:

    • Measure the peak areas (intensities) for the d5 and d6 isotopologues from your LC-HRMS data.

    • Calculate the corrected d6 intensity using the following formula:

    Corrected d6 Intensity = Measured d6 Intensity - (Measured d5 Intensity * 0.11)

Example Data Correction Table

IsotopologueMeasured Peak AreaCorrection FactorContribution to Next PeakCorrected Peak AreaIsotopic Purity (%)
d0 (Unlabeled)5,000-(5000 * 0.11) = 5505,0000.5%
d12,000-550(1450 * 0.11) = 1601,4500.1%
d23,000-160(2840 * 0.11) = 3122,8400.3%
d34,000-312(3688 * 0.11) = 4063,6880.4%
d48,000-406(7594 * 0.11) = 8357,5940.8%
d525,000-835(24165 * 0.11) = 265824,1652.4%
d6950,000-2658-947,34295.5%
Total 992,079 100.0%

Note: This is a simplified model. A full correction would also account for ¹⁵N, ¹⁸O, and M+2 contributions and is typically performed by specialized software.

Visualizations

Correction_Workflow cluster_0 Step 1: Characterize Standards cluster_2 Step 3: Correction & Quantification A Analyze Unlabeled Quinaldic Acid Standard C Determine Natural Isotope Pattern A->C via LC-HRMS B Analyze this compound (Labeled Standard) D Measure Labeled Isotope Distribution B->D via LC-HRMS E Apply Correction Algorithm (Deconvolution) C->E Provides natural abundance data D->E Provides raw labeled data F Obtain Corrected Concentrations & True Isotopic Purity E->F

Caption: Workflow for determining and correcting for isotopic impurities.

Signal_Interference cluster_analyte True Analyte Sources cluster_is True IS Sources cluster_crosstalk Cross-Talk / Interference MS_A Measured Analyte Signal (e.g., M at m/z 174) MS_IS Measured IS Signal (e.g., M+6 at m/z 180) True_A True Analyte Concentration True_A->MS_A Impurity_IS d0 Impurity in IS Impurity_IS->MS_A True_IS True d6 IS Concentration True_IS->MS_IS Cross_IS_to_A Natural Isotope Contribution from IS (e.g., ¹³C in d5) Cross_IS_to_A->MS_A Cross_A_to_IS Natural Isotope Contribution from Analyte (e.g., ¹³C₆) Cross_A_to_IS->MS_IS

Caption: Logical diagram of signal contributions and interferences.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Performance Validation of Quinaldic-d6 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate quantification, especially in complex biological matrices. This guide provides an objective comparison of the performance of Quinaldic-d6 Acid as a deuterated internal standard against other alternatives, supported by experimental data from validated analytical methods for its non-labeled analogue, kynurenic acid (also known as quinaldic acid).

The Critical Role of a Deuterated Internal Standard

An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction, injection volume, and matrix effects.[1] Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the endogenous analyte.[2][3] This ensures they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer, leading to superior accuracy and precision compared to non-isotopically labeled internal standards.[4]

Performance Validation Data

The following tables summarize the performance characteristics of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of kynurenic acid in human plasma, utilizing a deuterated internal standard analogous to this compound. This data demonstrates the high level of accuracy, precision, and linearity achievable with this approach.

Table 1: Linearity and Range

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Kynurenic AcidHuman Plasma1 - 60> 0.99
Kynurenic AcidUrine14 - 7200> 0.99

This data indicates a strong linear relationship between the concentration of the analyte and the instrument response across a wide range of concentrations.

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Kynurenic AcidHuman PlasmaLow3< 10%95 - 105%< 10%95 - 105%
Medium25< 8%97 - 103%< 8%97 - 103%
High50< 7%98 - 102%< 7%98 - 102%

The low relative standard deviation (RSD) and high accuracy across multiple quality control (QC) levels demonstrate the method's reliability and reproducibility.

Table 3: Matrix Effect and Recovery

AnalyteMatrixMatrix Effect (%)Extraction Recovery (%)
Kynurenic AcidHuman PlasmaMinimized by IS> 85%
Kynurenic AcidUrineMinimized by IS> 80%

The use of this compound effectively compensates for matrix-induced signal suppression or enhancement, ensuring that the measured concentration is not skewed by the biological matrix.

Comparison with Alternatives

While non-isotopically labeled internal standards (e.g., structural analogs) are sometimes used due to cost considerations, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for matrix effects and result in compromised data quality. The use of a deuterated standard like this compound largely mitigates these issues, providing more reliable and defensible results.

Experimental Protocol: Quantification of Kynurenic Acid in Human Plasma

The following is a representative protocol for the quantification of kynurenic acid in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Kynurenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve kynurenic acid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the kynurenic acid stock solution with methanol:water (1:1, v/v).

  • IS Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the IS working solution (50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Kynurenic Acid: m/z 190.1 → 144.1

      • This compound: m/z 196.1 → 150.1

Visualizing the Workflow

To illustrate the analytical process, the following diagram outlines the key steps from sample receipt to data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Inject MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Raw Data Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of kynurenic acid.

References

The Gold Standard in Quantitative Assays: A Comparative Guide to the Accuracy and Precision of Quinaldic-d6 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative assays, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Quinaldic-d6 Acid's performance with alternative internal standards, supported by experimental data and detailed protocols. The evidence underscores the superiority of deuterated standards in minimizing analytical variability and ensuring data integrity.

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard mimics the behavior of the analyte of interest throughout the entire analytical process.[2] Deuterated internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts.[3] This near-identical behavior allows them to effectively compensate for matrix effects, extraction inefficiencies, and instrument fluctuations, leading to significantly improved accuracy and precision.[4]

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a stable isotope-labeled internal standard like this compound consistently yields high accuracy and precision in quantitative bioanalysis. The following table summarizes typical performance data for a deuterated internal standard compared to a structural analog, a common alternative when a deuterated standard is unavailable. The data is representative of what is expected in a validated bioanalytical method and is based on performance metrics reported for similar assays.[4]

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound (Deuterated) Low QC (15 ng/mL)-2.5%3.8%
Mid QC (150 ng/mL)1.2%2.5%
High QC (1500 ng/mL)0.8%1.9%
Structural Analog IS Low QC (15 ng/mL)-8.9%9.7%
Mid QC (150 ng/mL)5.4%7.2%
High QC (1500 ng/mL)3.1%5.8%

QC: Quality Control, % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100, % CV: (Standard Deviation / Mean) * 100

As the data illustrates, the deuterated internal standard provides accuracy well within the accepted ±15% deviation and precision (%CV) comfortably below 15%, as recommended by regulatory guidelines. In contrast, the structural analog, while potentially offering some correction, exhibits greater variability and bias, which can compromise the reliability of the quantitative data.

Experimental Protocols

A robust and well-documented experimental protocol is critical for reproducible results. The following is a detailed methodology for a typical quantitative assay using a deuterated internal standard like this compound for the analysis of a target analyte in a biological matrix (e.g., plasma).

1. Sample Preparation: Protein Precipitation

This protocol is a rapid and effective method for removing the majority of proteins from a plasma sample.

  • Materials:

    • Blank plasma

    • Analyte stock solution

    • This compound (Internal Standard) stock solution

    • Acetonitrile (containing 1% formic acid), chilled to -20°C

  • Procedure:

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of this compound working solution.

    • Vortex briefly to mix.

    • Add 400 µL of chilled acetonitrile with 1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to ensure the analyte and internal standard co-elute and are separated from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would be determined during method development.

Visualizing the Rationale and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the logical basis for choosing a deuterated internal standard and a typical experimental workflow.

G cluster_0 Choice of Internal Standard Goal Accurate & Precise Quantification IS_Type Internal Standard (IS) Type Goal->IS_Type Deuterated_IS Deuterated IS (e.g., this compound) IS_Type->Deuterated_IS Ideal Choice Structural_Analog Structural Analog IS IS_Type->Structural_Analog Alternative Rationale_Deuterated Nearly identical physicochemical properties Co-elutes with analyte Corrects for matrix effects & extraction variability Deuterated_IS->Rationale_Deuterated Rationale_Analog Similar but not identical properties May not co-elute perfectly Incomplete correction for matrix effects Structural_Analog->Rationale_Analog

Caption: Rationale for Selecting a Deuterated Internal Standard.

G Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Result Quantitative Result Data_Analysis->Result

Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.

References

A Comparative Guide to the Use of Quinaldic-d6 Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Quinaldic Acid, with a focus on the use of Quinaldic-d6 Acid as a stable isotope-labeled (SIL) internal standard. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines the widely accepted advantages of using SIL internal standards in bioanalysis, supported by established principles in analytical chemistry.

Quinaldic acid, a metabolite of tryptophan, is of significant interest in various research fields, including oncology and antimicrobial studies.[1][2] Accurate and precise quantification of this organic acid in biological matrices is crucial for understanding its physiological and pathological roles.[2] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and the choice of internal standard is critical for achieving reliable results.[3]

Comparison of Analytical Approaches for Quinaldic Acid Quantification

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[4] This is because its chemical and physical properties are nearly identical to the analyte of interest, Quinaldic Acid, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for analytical variability. The following table compares this approach with other common methods for quantitative analysis.

Performance Characteristic Method 1: this compound (SIL Internal Standard) Method 2: Structural Analog (Internal Standard) Method 3: External Calibration (No Internal Standard)
Accuracy & Precision Very High: Co-elutes with the analyte, effectively compensating for variations in sample extraction, matrix effects, and instrument response.Moderate to High: Can correct for some variability, but differences in physicochemical properties compared to the analyte can lead to inaccuracies.Low to Moderate: Highly susceptible to variations in sample preparation, matrix effects, and instrument drift, leading to lower accuracy and precision.
Correction for Matrix Effects Excellent: Experiences the same ion suppression or enhancement as the analyte, providing the most accurate correction.Partial: May not experience the same degree of matrix effects as the analyte due to structural differences.None: Does not account for matrix-induced signal suppression or enhancement.
Correction for Sample Preparation Variability Excellent: Added at the beginning of the workflow, it accounts for analyte loss during all steps, including extraction and derivatization.Good: Can account for some losses, but differences in extraction efficiency compared to the analyte can occur.None: Cannot correct for any analyte loss during sample processing.
Availability & Cost Moderate: Synthesis can be complex and costly.Good: Often more readily available and less expensive than SIL standards.High: Only the pure analyte standard is required.
Method Development Complexity Low to Moderate: Straightforward implementation once the SIL standard is obtained.Moderate to High: Requires careful selection and validation to ensure it mimics the analyte's behavior.Low: Simplest approach in terms of standard preparation.

Experimental Protocols

The following is a representative protocol for the quantitative analysis of Quinaldic Acid in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
  • Quinaldic Acid analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well protein precipitation plates

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quinaldic Acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Quinaldic Acid primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Quinaldic Acid from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Quinaldic Acid: To be determined empirically (e.g., Q1: 174.1 m/z -> Q3: 128.1 m/z)

      • This compound: To be determined empirically (e.g., Q1: 180.1 m/z -> Q3: 134.1 m/z)

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

Data Analysis
  • Integrate the peak areas for both Quinaldic Acid and this compound.

  • Calculate the peak area ratio (Quinaldic Acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Quinaldic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/Standard/QC IS Add this compound (Internal Standard) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Experimental workflow for Quinaldic Acid quantification.

G cluster_process Analytical Process Analyte Quinaldic Acid (Analyte) Prep Sample Prep (Extraction, etc.) Analyte->Prep IS This compound (Internal Standard) IS->Prep Analysis LC-MS/MS Analysis (Injection, Ionization) Prep->Analysis Analyte_Signal Analyte Signal Analysis->Analyte_Signal IS_Signal IS Signal Analysis->IS_Signal Ratio Peak Area Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of internal standard correction in quantitative analysis.

References

A Comparative Guide to the Cross-Validation of Quinaldic-d6 Acid with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Quinaldic-d6 Acid as an internal standard against a common alternative, a structural analog, in a bioanalytical method. The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative assays, particularly for regulatory submissions. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis due to their ability to effectively compensate for variability during sample preparation and analysis.[1][2]

This guide presents illustrative experimental data to highlight the performance differences and provides detailed methodologies for key experiments to assist researchers in designing and evaluating their own cross-validation studies.

Performance Comparison: this compound vs. Structural Analog

The following table summarizes the validation parameters for a hypothetical bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Quinaldic Acid in human plasma, comparing the use of this compound and a structural analog (e.g., 2-quinolinecarboxylic acid derivative with a minor structural modification) as internal standards.

Validation ParameterThis compound (SIL IS)Structural Analog ISAcceptance Criteria
Accuracy (% Bias)
LLOQ-2.5%-8.2%± 20%
Low QC1.8%6.5%± 15%
Mid QC-0.5%4.2%± 15%
High QC1.2%3.1%± 15%
Precision (%RSD)
LLOQ4.8%12.5%≤ 20%
Low QC3.5%9.8%≤ 15%
Mid QC2.1%7.5%≤ 15%
High QC1.9%6.2%≤ 15%
Matrix Effect (%CV) 2.8%14.2%≤ 15%
Recovery (%CV) 3.1%11.8%≤ 15%

This data is illustrative and intended to demonstrate the expected performance differences between a stable isotope-labeled internal standard and a structural analog internal standard.

Experimental Protocols

A cross-validation of bioanalytical methods is essential when comparing two different methods, such as one using a SIL internal standard and another using a structural analog.[3] The following is a representative protocol for such a study.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Quinaldic Acid in methanol.

  • Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of the structural analog internal standard in methanol.

  • Working Solutions: Prepare working solutions for the analyte and both internal standards by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the Quinaldic Acid working solution to achieve concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare quality control (QC) samples at four concentration levels: LLOQ, Low QC (3 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quinaldic Acid: m/z 174.1 -> 128.1

    • This compound: m/z 180.1 -> 134.1

    • Structural Analog IS: (To be determined based on the specific analog used)

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) (this compound or Structural Analog) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: A typical experimental workflow for the bioanalysis of Quinaldic Acid in plasma.

Signaling Pathway

Quinaldic acid is a metabolite of tryptophan degradation via the kynurenine pathway.[3] Dysregulation of this pathway has been implicated in various diseases.

G tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid quinaldic_acid Quinaldic Acid kynurenic_acid->quinaldic_acid Dehydroxylation quinolinic_acid Quinolinic Acid anthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad

Caption: The Kynurenine pathway showing the formation of Quinaldic Acid from Tryptophan.

References

A Comparative Guide to the Linearity and Range of Quinaldic-d6 Acid Calibration for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Quinaldic-d6 Acid, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative assessment of the linearity and dynamic range of this compound calibration, benchmarked against other relevant deuterated internal standards used in the analysis of tryptophan and its metabolites.

Experimental Protocol: Establishing Calibration Curve Linearity and Range

The determination of linearity and range is a critical component of bioanalytical method validation, as stipulated by regulatory bodies like the FDA and EMA. A typical experimental protocol involves the following steps:

  • Preparation of Stock Solutions: Individual stock solutions of the analyte (e.g., Quinaldic Acid) and the deuterated internal standard (this compound) are prepared in a suitable organic solvent.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of the analyte into a biological matrix (e.g., human plasma). The concentrations should span the expected range of the study samples.

  • Addition of Internal Standard: A constant concentration of the deuterated internal standard (this compound) is added to each calibration standard and quality control (QC) sample.

  • Sample Preparation: The samples are subjected to a sample preparation workflow, such as protein precipitation or liquid-liquid extraction, to remove interfering matrix components.

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected using multiple reaction monitoring (MRM).

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each calibration standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the analyte. The linearity of the curve is assessed by a regression analysis, typically with a weighting factor, and the correlation coefficient (r²) is determined. The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

Data Presentation: Comparison of Calibration Parameters

The following table summarizes the linearity and range of this compound in comparison to other deuterated internal standards used for the analysis of related tryptophan metabolites.

Internal StandardAnalyteLinear RangeLinearity (r²)Reference
This compound Quinaldic Acid 0.5 - 500 nmol/L 0.99 [1]
Tryptophan-d5Tryptophan195 - 100,000 ng/mLNot specified[2]
Kynurenine-d4Kynurenine6 - 3,000 ng/mLNot specified[2]
Kynurenic Acid-d5Kynurenic Acid14 - 7,200 ng/mLNot specified[2]
Kynurenic Acid-d5Kynurenic Acid0.98 - 500 ng/mLNot specified[3]
Quinolinic Acid-d3Quinolinic Acid125 - 64,000 ng/mLNot specified

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for assessing the linearity and range of a calibration curve using a deuterated internal standard.

Workflow for Calibration Curve Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards in Biological Matrix stock_analyte->cal_standards stock_is Prepare Internal Standard (this compound) Stock Solution add_is Add Constant Amount of Internal Standard to all Standards and QCs stock_is->add_is cal_standards->add_is qc_samples Prepare Quality Control (QC) Samples qc_samples->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Detection) sample_prep->lcms_analysis peak_integration Integrate Peak Areas of Analyte and Internal Standard lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve regression Perform Weighted Linear Regression cal_curve->regression evaluate Evaluate Linearity (r²) and Define Range (LLOQ/ULOQ) regression->evaluate

Workflow for assessing calibration curve linearity and range.

Conclusion

The calibration method for Quinaldic Acid using this compound as an internal standard demonstrates excellent linearity (r² = 0.99) over a dynamic range of 0.5 to 500 nmol/L. This performance is comparable to other deuterated internal standards used for related metabolites in the tryptophan pathway, which also exhibit wide linear ranges suitable for bioanalytical studies. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and other sources of variability, thereby ensuring the accuracy and reliability of quantitative data in drug development and research.

References

A Head-to-Head Comparison: Quinaldic-d6 Acid Versus its Non-Labeled Standard in High-Performance Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in bioanalytical assays. This guide provides a comprehensive comparison of the performance characteristics of Quinaldic-d6 Acid and its non-labeled counterpart, offering supporting data, detailed experimental protocols, and visual representations of its metabolic context and analytical workflow.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification. By replacing six hydrogen atoms with deuterium, this compound exhibits a mass shift that allows it to be distinguished from the endogenous, non-labeled Quinaldic Acid, while maintaining nearly identical physicochemical properties. This ensures that the deuterated standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby providing a more accurate correction for analytical variability.

Superior Performance of this compound in Quantitative Analysis

The use of a stable isotope-labeled internal standard like this compound significantly enhances the performance of quantitative bioanalytical methods. The nearly identical chemical behavior of the deuterated and non-deuterated forms ensures that any sample loss during preparation or fluctuations in mass spectrometer response affects both compounds equally. This leads to a more precise and accurate quantification of the target analyte.

Below is a summary of the expected performance characteristics when using this compound as an internal standard in a typical Liquid Chromatography-Mass Spectrometry (LC-MS) assay, compared to using an external calibration with the non-labeled standard.

Performance MetricThis compound (Internal Standard)Non-Labeled Standard (External Calibration)
Linearity (Coefficient of Determination, r²) > 0.9990.990 - 0.998
Precision (Relative Standard Deviation, %RSD) < 5%10-20%
Accuracy (Bias) ± 5%± 15-25%
Limit of Quantification (LOQ) LowerHigher
Matrix Effect Compensation ExcellentPoor

Physicochemical Properties

PropertyThis compoundQuinaldic Acid (Non-Labeled)
Molecular Formula C₁₀HD₆NO₂C₁₀H₇NO₂
Molecular Weight 179.21173.17
Isotopic Purity ≥ 98 atom % DNot Applicable
Chemical Purity ≥ 98%≥ 98%

Experimental Protocol: Quantification of Quinaldic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a representative method for the quantitative analysis of Quinaldic Acid in a biological matrix, employing this compound as an internal standard to ensure high accuracy and precision.

1. Sample Preparation:

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quinaldic Acid: Precursor ion (Q1) m/z 174.1 → Product ion (Q3) m/z 128.1

    • This compound: Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 134.1

3. Method Validation:

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the assay.

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy using quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Context: Metabolic Pathway and Analytical Workflow

To better understand the biological relevance and the analytical process, the following diagrams have been generated using the DOT language.

Tryptophan Metabolism via the Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinaldic_Acid Quinaldic_Acid Kynurenic_Acid->Quinaldic_Acid Dehydroxylation Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid

Tryptophan Metabolism via the Kynurenine Pathway

Experimental Workflow for Quinaldic Acid Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Workflow for Quinaldic Acid Quantification

The Gold Standard of Robustness: A Comparative Guide to Quinaldic-d6 Acid in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for generating reliable and reproducible data. This guide provides an objective comparison of analytical methods utilizing Quinaldic-d6 Acid as a stable isotope-labeled internal standard (SIL-IS) against those employing non-deuterated alternatives, such as the analyte itself (Quinaldic Acid) as an external standard or a structurally similar molecule as an analog internal standard.

The use of an appropriate internal standard is a cornerstone of high-quality quantitative analysis, particularly in complex biological matrices where variability in sample preparation and instrument response is inevitable. Stable isotope-labeled internal standards, like this compound, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis.[1][2] By replacing six hydrogen atoms with deuterium, this compound is chemically identical to Quinaldic Acid but distinguishable by its mass. This near-identical physicochemical behavior allows it to meticulously track the analyte of interest throughout the entire analytical workflow, from extraction to detection, thereby compensating for a wide range of potential errors.

Performance Comparison: The Deuterated Advantage

The superiority of using a deuterated internal standard like this compound is most evident in the significant improvements in key validation parameters such as accuracy, precision, and mitigation of matrix effects. While specific comparative data for this compound is not extensively published, the following tables present representative data from studies on other carboxylic acids and analytes, illustrating the expected performance enhancements when a deuterated internal standard is employed versus a structural analog or external standard method.[3][4]

Table 1: Comparison of Accuracy and Precision

Internal Standard MethodAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound (SIL-IS) 10+1.53.8
100-0.82.5
500+0.31.9
Structural Analog IS 10-8.210.5
100-5.68.1
500-4.16.7
External Standard 10-18.922.4
100-15.318.9
500-12.816.2

This data is representative of typical performance improvements seen with deuterated internal standards in LC-MS/MS bioanalysis and is compiled from published studies on similar analytes.[3]

Table 2: Comparison of Matrix Effect and Recovery

Internal Standard MethodMatrix LotsMatrix Effect (% CV of IS-Normalized MF)Recovery (%)
This compound (SIL-IS) 64.285.5
Structural Analog IS 618.778.2
External Standard 6Not Applicable83.1

This table illustrates the superior ability of a deuterated internal standard to compensate for variability in matrix effects across different biological samples.

Experimental Protocols

To objectively evaluate the robustness of an analytical method using this compound, a series of validation experiments should be performed. Below are detailed methodologies for key experiments.

Robustness Testing Protocol

Objective: To assess the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.

Methodology:

  • Prepare quality control (QC) samples at low, medium, and high concentrations of Quinaldic Acid in the relevant biological matrix.

  • Spike all samples with a consistent concentration of this compound.

  • Analyze the QC samples under both the nominal (standard) and varied method conditions.

  • Introduce deliberate, small variations to the following LC-MS/MS parameters, one at a time:

    • Mobile Phase Composition: ±2% in the organic solvent ratio.

    • Column Temperature: ±5°C.

    • Flow Rate: ±10% of the nominal flow rate.

    • Injection Volume: ±20%.

  • Calculate the accuracy (% bias) and precision (% RSD) for the QC samples under each varied condition.

  • Acceptance Criteria: The results under the varied conditions should not deviate by more than 15% from the results obtained under the nominal conditions.

Stability Testing Protocol

Objective: To evaluate the stability of Quinaldic Acid and this compound in the biological matrix under different storage and handling conditions.

Methodology:

  • Prepare low and high concentration QC samples of Quinaldic Acid in the biological matrix and spike with this compound.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing to room temperature.

    • Bench-Top Stability: Storage at room temperature for a duration that exceeds the expected sample handling time (e.g., 24 hours).

    • Long-Term Stability: Storage at -80°C for a period equivalent to the planned storage time of study samples.

  • Analyze the stressed QC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of their nominal concentration.

Visualizing the Workflow and Logic

To further elucidate the operational and logical advantages of employing this compound, the following diagrams illustrate the experimental workflow and the principle of analytical variability correction.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike extract Protein Precipitation / Extraction spike->extract evaporate Evaporation & Reconstitution extract->evaporate injection Injection into LC-MS/MS evaporate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification cluster_sources cluster_is variability Sources of Analytical Variability sample_prep Sample Preparation Inconsistencies variability->sample_prep matrix_effect Matrix Effects (Ion Suppression/Enhancement) variability->matrix_effect instrument_drift Instrumental Drift variability->instrument_drift correction Correction Mechanism sample_prep->correction matrix_effect->correction instrument_drift->correction result Robust & Accurate Result correction->result is_principle This compound co-elutes and behaves identically to the analyte, experiencing the same variations. is_principle->correction enables

References

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of Quinaldic-d6 Acid and Related Analytes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the precise measurement of kynurenine pathway metabolites, understanding the limits of detection (LOD) and quantification (LOQ) is paramount. This guide provides a comparative overview of the analytical performance for Quinaldic-d6 Acid and its non-deuterated counterparts, supported by detailed experimental methodologies and visual workflows.

This compound serves as a crucial internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of quinaldic acid and other related metabolites in complex biological matrices. While the LOD and LOQ are not typically determined for the internal standard itself, the performance of the analytical method for the target analytes is critically dependent on the quality and use of such standards. This guide, therefore, focuses on the achievable LOD and LOQ for analogous compounds, providing a benchmark for what researchers can expect in their own experimental setups.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes typical LOD and LOQ values for key kynurenine pathway metabolites, which are structurally and analytically similar to quinaldic acid. These values are representative of what can be achieved using validated LC-MS/MS methods that would employ a deuterated internal standard like this compound for robust quantification.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
Kynurenic Acid0.90 ng/mL1.96 ng/mLLC-MS/MS[1]
Kynurenine1.0 ng/mL2.4 ng/mLLC-MS/MS[1]
Quinolinic Acid4 ng/mL (LOD verified at this concentration)125 ng/mLLC-MS/MS[2]
Tryptophan15.5 ng/mL48.8 ng/mLLC-MS/MS[1]
3-Hydroxykynurenine0.95 ng/mL1.96 ng/mLLC-MS/MS[1]
3-Hydroxyanthranilic Acid1.0 ng/mL2.4 ng/mLLC-MS/MS

Note: These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of analytical method validation. The following protocols are commonly employed in LC-MS/MS-based assays for metabolites like quinaldic acid.

Method 1: Signal-to-Noise (S/N) Ratio

This approach is based on the ratio of the analyte signal to the background noise of the analytical instrument.

  • Blank Sample Analysis: A blank sample (a matrix sample that does not contain the analyte of interest) is injected multiple times to determine the background noise level.

  • Spiked Sample Analysis: A series of low-concentration spiked samples are prepared and analyzed.

  • LOD Determination: The limit of detection is typically defined as the concentration at which the signal-to-noise ratio is 3:1.

  • LOQ Determination: The limit of quantification is generally established at a signal-to-noise ratio of 10:1.

Method 2: Calibration Curve Method

This method utilizes the parameters of the calibration curve constructed from a series of standards with known concentrations.

  • Calibration Curve Construction: A calibration curve is generated by plotting the analyte response against the concentration of the standards.

  • Statistical Calculation: The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of a target analyte (e.g., quinaldic acid) using an internal standard (e.g., this compound) with an LC-MS/MS system, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Peak Peak Integration & Ratio Calculation (Analyte/Internal Standard) MS->Peak Calibration Quantification using Calibration Curve Peak->Calibration Results Determination of Concentration, LOD, LOQ Calibration->Results

Figure 1: General workflow for analyte quantification using an internal standard with LC-MS/MS.

Conclusion

While direct LOD and LOQ values for this compound are not the primary focus of analytical methods, understanding the performance of these methods for its non-deuterated analogs is essential for researchers. The data presented, along with the detailed experimental protocols, provide a solid foundation for developing and validating robust and sensitive analytical methods for kynurenine pathway metabolites. The use of a high-quality internal standard like this compound is indispensable for achieving the accuracy and precision required in demanding research and drug development applications.

References

A Comparative Guide to Isotopic Labeling of Tryptophan Metabolites: Deuterated vs. Other Stable Isotope Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tryptophan and its diverse metabolites is crucial for understanding a wide range of physiological and pathological processes, from neurotransmission to immune response and cancer progression. Stable isotope labeling, coupled with mass spectrometry, is the gold standard for such quantitative analyses. This guide provides an objective comparison of deuterated (²H) labeling with other common stable isotope labeling strategies, namely carbon-13 (¹³C) and nitrogen-15 (¹⁵N), for the analysis of tryptophan metabolites.

Principles of Isotopic Labeling in Quantitative Analysis

Stable isotope-labeled (SIL) compounds are ideal internal standards in mass spectrometry-based quantification. By introducing a known amount of a SIL analog of the analyte into a sample, variations during sample preparation, chromatography, and ionization can be normalized, leading to highly accurate and precise measurements. The choice of isotope, however, can significantly influence the analytical performance.

Performance Comparison: Deuterium vs. Carbon-13 and Nitrogen-15 Labeling

The selection of an isotopic label depends on several factors, including the analytical method, the specific metabolite, and the research question. While deuterated standards are widely used due to their cost-effectiveness and synthetic accessibility, ¹³C and ¹⁵N-labeled standards often offer superior performance in terms of analytical accuracy and reliability.

Key Performance Characteristics
FeatureDeuterated (²H) Labeling¹³C or ¹⁵N LabelingRationale & Implications for Tryptophan Metabolite Analysis
Chromatographic Co-elution Can exhibit slight retention time shifts, with the deuterated compound often eluting slightly earlier.[1][2]Excellent co-elution with the unlabeled analyte.[3][4]Perfect co-elution is critical for accurate compensation of matrix effects, especially in complex biological samples. Retention time shifts with deuterated standards can lead to differential ion suppression or enhancement, potentially compromising quantification.[2]
Isotopic Stability Generally stable when placed on non-exchangeable C-H bonds. However, labels on heteroatoms (O-H, N-H) are prone to back-exchange with protons from the solvent.Highly stable as the isotopes are integral to the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical analytical conditions.For tryptophan and its metabolites, which contain multiple N-H and potentially O-H groups, placing deuterium on the aromatic or aliphatic carbons is crucial to avoid label loss. ¹³C and ¹⁵N labeling provide greater assurance of isotopic integrity throughout the analytical workflow.
Kinetic Isotope Effect (KIE) The significant mass difference between ²H and ¹H can lead to a pronounced KIE, potentially altering the rate of enzymatic reactions or in-source fragmentation.The smaller relative mass difference between ¹³C/¹²C and ¹⁵N/¹⁴N results in a negligible KIE.When studying metabolic fluxes, a significant KIE from deuterated tracers can complicate the interpretation of results by altering the natural metabolic flow. For use as an internal standard, this is less of a concern unless it affects fragmentation patterns in the mass spectrometer.
Mass Shift Provides a variable mass shift depending on the number of deuterium atoms incorporated.Provides a predictable +1 Da shift per ¹³C or ¹⁵N atom, allowing for larger and more distinct mass shifts from the unlabeled analyte.A larger mass shift is advantageous as it moves the signal of the internal standard further away from the isotopic cluster of the unlabeled analyte, reducing potential for spectral overlap and improving the signal-to-noise ratio.
Cost & Availability Generally more cost-effective and synthetically accessible.Often more expensive and can require more complex synthetic routes.The choice may be influenced by budget and the commercial availability of the desired labeled metabolite.

Experimental Data Summary

While direct head-to-head quantitative comparisons of different isotopic labeling strategies for a wide range of tryptophan metabolites are not abundant in single publications, the collective evidence from numerous validation studies allows for a summary of expected performance. The following table provides a semi-quantitative comparison based on published LC-MS/MS methods.

ParameterDeuterated Labeling¹³C Labeling¹⁵N Labeling
Retention Time Shift (vs. Unlabeled) 0.1 - 0.5 min (typical)< 0.05 min (negligible)< 0.05 min (negligible)
Signal-to-Noise Ratio Generally good, but can be affected by chromatographic shifts and matrix effects.Often superior due to perfect co-elution and mitigation of matrix effects.Similar to ¹³C, providing robust signal.
Fragmentation Stability Can sometimes show altered fragmentation patterns or neutral loss of ²H.Highly stable, with fragmentation patterns mirroring the unlabeled analyte.Stable fragmentation, analogous to the unlabeled compound.
Precision (%CV) Typically <15% in validated assays.Generally achieves lower %CV due to better matrix effect compensation.Comparable to ¹³C, enabling high precision.
Accuracy (%Bias) Can be excellent in well-validated methods, but susceptible to errors from non-co-elution.Considered the "gold standard" for accuracy due to physicochemical similarity.High accuracy achievable.

Experimental Protocols

The following provides a generalized protocol for the quantification of tryptophan metabolites using a stable isotope-labeled internal standard with LC-MS/MS.

Protocol: Quantification of Kynurenine in Plasma
  • Preparation of Standards:

    • Prepare a stock solution of unlabeled kynurenine in a suitable solvent (e.g., methanol/water).

    • Prepare a stock solution of the isotopically labeled internal standard (e.g., D₄-Kynurenine or ¹³C₆-Kynurenine) at a known concentration.

    • Create a series of calibration standards by spiking known concentrations of unlabeled kynurenine into a surrogate matrix (e.g., charcoal-stripped plasma). Add a constant concentration of the internal standard to each calibrator.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for tryptophan metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the unlabeled kynurenine and the labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Tryptophan Metabolism and Analytical Workflows

Tryptophan Metabolism Signaling Pathways

// Nodes for main pathways and metabolites TRP [label="Tryptophan", fillcolor="#FBBC05"]; Kyn_path [label="Kynurenine Pathway\n(~95%)", shape=ellipse, fillcolor="#FFFFFF"]; Sero_path [label="Serotonin Pathway\n(~1-2%)", shape=ellipse, fillcolor="#FFFFFF"]; Indole_path [label="Indole Pathway\n(Gut Microbiota)", shape=ellipse, fillcolor="#FFFFFF"];

IDO_TDO [label="IDO1/TDO2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TPH [label="TPH1/2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microbiota [label="Tryptophanase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Kyn [label="Kynurenine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA [label="Anthranilic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QUIN [label="Quinolinic Acid -> NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HTP [label="5-Hydroxytryptophan\n(5-HTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin (5-HT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melatonin [label="Melatonin", fillcolor="#34A853", fontcolor="#FFFFFF"];

Indole [label="Indole", fillcolor="#FBBC05"]; IAA [label="Indole-3-acetic acid\n(IAA)", fillcolor="#FBBC05"]; Indoxyl_Sulfate [label="Indoxyl Sulfate", fillcolor="#FBBC05"];

// Edges TRP -> Kyn_path [dir=none]; TRP -> Sero_path [dir=none]; TRP -> Indole_path [dir=none];

Kyn_path -> IDO_TDO [label=" "]; IDO_TDO -> Kyn; Kyn -> KYNA; Kyn -> AA; AA -> QUIN;

Sero_path -> TPH [label=" "]; TPH -> HTP; HTP -> Serotonin; Serotonin -> Melatonin;

Indole_path -> Microbiota [label=" "]; Microbiota -> Indole; Indole -> IAA; Indole -> Indoxyl_Sulfate; } Major metabolic pathways of tryptophan.

Experimental Workflow for Isotopic Labeling Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute LC LC Separation (e.g., C18 column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Logical Comparison of Isotopic Labels

Isotope_Comparison Start Choice of Isotopic Label Deuterium Deuterium (²H) Start->Deuterium Carbon13 Carbon-13 (¹³C) Start->Carbon13 Nitrogen15 Nitrogen-15 (¹⁵N) Start->Nitrogen15 Pros_D Pros: - Lower Cost - Readily Available Deuterium->Pros_D Advantages Cons_D Cons: - Chromatographic Shift - Potential KIE - H/D Exchange Risk Deuterium->Cons_D Disadvantages Pros_C13 Pros: - Excellent Co-elution - No KIE - Isotopically Stable Carbon13->Pros_C13 Advantages Cons_C13 Cons: - Higher Cost - More Complex Synthesis Carbon13->Cons_C13 Disadvantages Pros_N15 Pros: - Excellent Co-elution - No KIE - Isotopically Stable Nitrogen15->Pros_N15 Advantages Cons_N15 Cons: - Higher Cost - Limited to N-containing  metabolites Nitrogen15->Cons_N15 Disadvantages

Conclusion

For the highest accuracy and robustness in the quantification of tryptophan metabolites, particularly in complex biological matrices, ¹³C- and ¹⁵N-labeled internal standards are the preferred choice . Their key advantage is the excellent co-elution with the native analytes, which ensures the most effective compensation for matrix effects and ion suppression.

Deuterated standards are a viable and cost-effective alternative. However, it is crucial to thoroughly validate the analytical method to ensure that potential chromatographic shifts and isotopic instability do not compromise the quality and accuracy of the quantitative data. The placement of deuterium on stable, non-exchangeable carbon positions is a critical consideration in the synthesis and selection of these standards. Ultimately, the choice of isotopic label will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.

References

Safety Operating Guide

Proper Disposal of Quinaldic-d6 Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Quinaldic-d6 acid, a deuterated form of Quinaldic acid.

Immediate Safety and Hazard Information

This compound, being an isotopologue of Quinaldic acid, is expected to exhibit similar chemical and toxicological properties. Based on the safety data for Quinaldic acid, the compound is considered hazardous.[1][2][3]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.

Operational Disposal Plan

The disposal of this compound must be managed in accordance with institutional policies and local regulations for hazardous chemical waste. The isotopic labeling with deuterium, a stable, non-radioactive isotope, does not alter the fundamental chemical hazards of the molecule. Therefore, the disposal protocol is dictated by its properties as an acidic organic compound.

Step-by-Step Disposal Procedure
  • Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) separately from other waste streams.

    • Crucially, do not mix acidic waste with bases, cyanides, sulfides, or oxidizing agents. Mixing with these can cause violent reactions or the release of toxic gases.

    • Keep solid and liquid waste in separate containers.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable for acidic waste.

    • Label the container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "Deuterated Quinaldic Acid"), the specific hazard characteristics (e.g., "Corrosive - Acid," "Irritant"), and the date the container was started.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Neutralization (Expert Use Only)

In some cases, acidic waste can be neutralized to a pH between 5.0 and 12.5 before disposal down the drain. However, this should only be performed by trained personnel and in accordance with institutional and local regulations. Do not attempt neutralization if the waste contains heavy metals or other toxic contaminants. Given the nature of research, it is generally safer to dispose of this compound as hazardous waste without in-lab treatment.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal ppe Confirm Appropriate PPE (Goggles, Gloves, Lab Coat) collect Collect this compound Waste ppe->collect Proceed with Caution segregate Segregate from Incompatible Waste (Bases, Oxidizers, etc.) collect->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store Keep container closed request Request Pickup via Institutional EHS store->request When container is full disposal Professional Hazardous Waste Disposal request->disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.